molecular formula C7H3FN2O3 B1403299 3-Fluoro-4-hydroxy-5-nitrobenzonitrile CAS No. 1208917-60-5

3-Fluoro-4-hydroxy-5-nitrobenzonitrile

Cat. No.: B1403299
CAS No.: 1208917-60-5
M. Wt: 182.11 g/mol
InChI Key: DHCNHIHWYZUWQE-UHFFFAOYSA-N
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Description

3-Fluoro-4-hydroxy-5-nitrobenzonitrile (CAS 1208917-60-5) is a high-purity, fluorinated aromatic compound with a molecular formula of C7H3FN2O3 and a molecular weight of 182.11 g/mol. This trisubstituted benzonitrile serves as a versatile and valuable synthetic intermediate in advanced organic chemistry research . Its unique structure, featuring an electron-withdrawing cyano group, a nitro group, a fluorine atom, and a phenolic hydroxyl group in specific proximity, allows it to participate in a wide array of chemical transformations, particularly in nucleophilic aromatic substitution reactions where the fluorine atom can be selectively replaced . In medicinal chemistry, this compound is a key building block for the synthesis of complex, biologically active molecules. The presence of fluorine can enhance metabolic stability and influence binding interactions, while the nitro group serves as a precursor to anilines, enabling the construction of diverse heterocyclic systems and pharmaceutical intermediates . Its significance also extends to materials science, where it is investigated as a monomer or additive in the development of fluorinated polymers, potentially improving thermal stability and chemical resistance . Please note that this product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses . Researchers should handle this material with care, as it is associated with specific hazard statements .

Properties

IUPAC Name

3-fluoro-4-hydroxy-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FN2O3/c8-5-1-4(3-9)2-6(7(5)11)10(12)13/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCNHIHWYZUWQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20737846
Record name 3-Fluoro-4-hydroxy-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20737846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208917-60-5
Record name 3-Fluoro-4-hydroxy-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20737846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-Fluoro-4-hydroxy-5-nitrobenzonitrile: A Strategic Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-4-hydroxy-5-nitrobenzonitrile, a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. We will delve into its core physicochemical properties, with a primary focus on its molecular weight of 182.11 g/mol , and explore its structural attributes that underpin its reactivity and synthetic utility.[1] This document outlines a plausible, field-proven synthetic pathway, provides detailed experimental protocols, and discusses the compound's strategic applications as a versatile building block for complex, biologically active molecules. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this intermediate in their synthetic programs.

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern drug discovery and advanced materials development, the design of synthetic intermediates is a critical determinant of success. This compound is a prime example of a strategically designed molecular scaffold.[1] Its unique architecture, featuring four distinct and reactive functional groups—a nitrile, a hydroxyl, a nitro group, and a fluorine atom—on a central benzene ring, makes it an exceptionally valuable precursor.[1]

The individual components contribute synergistically to its utility:

  • Fluorine Atom: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve lipophilicity for better cell membrane penetration, and modulate binding affinity to biological targets.[1][2] In this specific arrangement, the fluorine atom is also activated for nucleophilic aromatic substitution, serving as a versatile handle for introducing further complexity.[1]

  • Nitro Group: As a strong electron-withdrawing group, the nitro moiety further activates the aromatic ring. More importantly, it serves as a synthetic precursor that can be readily reduced to an amine, a common functional group in many pharmaceuticals, enabling a vast array of subsequent chemical transformations and cyclization reactions.[1][2]

  • Hydroxyl and Nitrile Groups: The phenolic hydroxyl group provides a site for etherification and influences the electronic properties of the ring, while the cyano (nitrile) group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or reduced to an amine.[2]

This guide will provide the foundational knowledge required to effectively utilize this potent intermediate in research and development settings.

Physicochemical and Structural Properties

The fundamental identity and purity of a synthetic intermediate are paramount. The key properties of this compound are summarized below.

PropertyDataSource(s)
Molecular Weight 182.11 g/mol [1]
Molecular Formula C₇H₃FN₂O₃[1]
IUPAC Name This compound[1]
CAS Number 1208917-60-5[1]
Canonical SMILES C1=C(C(=C(C=C1C#N)F)O)[O-]
InChI Key InChI=1S/C7H3FN2O3/c8-5-1-4(3-9)2-6(7(5)11)10(12)13/h1-2,11H[1]
Molecular Structure Diagram

The spatial arrangement of the functional groups is critical to the molecule's reactivity.

Caption: 2D structure of this compound.

Synthesis and Characterization: A Proposed Pathway

While various synthetic routes can be envisioned, a logical and efficient approach to this compound is the regioselective nitration of the readily available precursor, 3-Fluoro-4-hydroxybenzonitrile. The hydroxyl group is a strong activating, ortho, para-directing group, while the fluorine atom is a deactivating, but also ortho, para-directing group. The position ortho to the hydroxyl group and meta to the fluorine (C5) is sterically accessible and electronically favorable for electrophilic substitution.

Proposed Synthesis Workflow

G A Starting Material: 3-Fluoro-4-hydroxybenzonitrile B Reaction Step: Electrophilic Nitration (HNO₃ / H₂SO₄, 0°C) A->B C Workup & Purification: Aqueous Quench, Extraction, Column Chromatography B->C D Final Product: This compound C->D

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative methodology. Researchers must adapt it based on laboratory conditions and scale, adhering to all institutional safety guidelines.

Objective: To synthesize this compound via nitration of 3-Fluoro-4-hydroxybenzonitrile.

Materials:

  • 3-Fluoro-4-hydroxybenzonitrile (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, >90%)

  • Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for chromatography

  • Ethyl Acetate/Hexanes solvent system

Procedure:

  • Reactor Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-Fluoro-4-hydroxybenzonitrile (1.0 eq) in concentrated sulfuric acid at 0°C (ice-water bath). Stir until a homogeneous solution is achieved.

    • Causality: Using sulfuric acid as the solvent ensures the precursor is fully protonated and soluble, while the low temperature is critical to control the highly exothermic nitration reaction and prevent unwanted side products.

  • Nitration: Prepare a nitrating mixture by carefully adding fuming nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid at 0°C. Add this mixture dropwise to the solution from Step 1 via the dropping funnel, ensuring the internal temperature does not exceed 5°C.

    • Causality: The combination of nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction. Slow, dropwise addition is a crucial safety and selectivity measure.

  • Reaction Monitoring: After the addition is complete, stir the reaction at 0-5°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully and slowly pour the reaction mixture over a large volume of crushed ice with vigorous stirring. This will precipitate the crude product.

    • Causality: Quenching on ice serves to stop the reaction immediately by diluting the acid and lowering the temperature, and it facilitates the precipitation of the organic product from the aqueous acid.

  • Extraction: Extract the aqueous slurry with dichloromethane (3x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

    • Trustworthiness: This self-validating washing sequence ensures the removal of inorganic acids and salts, which is critical for successful purification and obtaining accurate analytical data.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to afford the pure this compound.

Characterization:

  • ¹H NMR: Confirm the regiochemistry by observing the aromatic proton signals, expecting two doublets with coupling constants characteristic of a 1,2,3,5-tetrasubstituted benzene ring.

  • ¹⁹F NMR: A singlet peak will confirm the presence of the single fluorine atom.

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated exact mass of the product (C₇H₃FN₂O₃).

  • Infrared (IR) Spectroscopy: Verify the presence of key functional groups: O-H stretch (broad, ~3300 cm⁻¹), C≡N stretch (~2230 cm⁻¹), and asymmetric/symmetric N-O stretches for the nitro group (~1530 and ~1350 cm⁻¹).

Applications in Drug Discovery and Beyond

The true value of this compound lies in its application as a versatile synthetic intermediate.[1] Its structure is a gateway to a multitude of more complex molecules, particularly in the synthesis of kinase inhibitors and other targeted therapies.

  • Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom is readily displaced by a variety of nucleophiles (e.g., amines, thiols, alcohols). This allows for the straightforward coupling of the core scaffold to other fragments of a target molecule.

  • Nitro Group Reduction: The nitro group can be selectively reduced to an aniline. This new amino group can then be used in amide bond formations, reductive aminations, or as a key component in the construction of heterocyclic ring systems (e.g., quinolines, quinazolines, benzimidazoles), which are prevalent motifs in pharmaceuticals.

  • Materials Science: In materials science, this compound could be investigated as a monomer or additive in the development of high-performance fluorinated polymers, potentially enhancing properties like thermal stability and chemical resistance.[1]

Conclusion

This compound is more than just a chemical with a molecular weight of 182.11 g/mol ; it is a meticulously designed tool for the modern chemist.[1] Its high degree of functionalization provides multiple, orthogonal handles for synthetic elaboration. The strategic placement of a fluorine atom for metabolic stability and SₙAr chemistry, combined with a nitro group that serves as a masked amine, makes it an invaluable intermediate. Understanding its properties, reactivity, and synthetic pathways empowers researchers to accelerate the development of novel pharmaceuticals and advanced materials.

References

  • 3-Fluoro-5-(4-hydroxyphenyl)benzonitrile | C13H8FNO | CID 83129292 . PubChem. Available at: [Link]

  • 3-Fluoro-4-nitrobenzonitrile | C7H3FN2O2 | CID 2783399 . PubChem. Available at: [Link]

  • 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile . National Center for Biotechnology Information (PMC). Available at: [Link]

Sources

reactivity of 3-Fluoro-4-hydroxy-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity of 3-Fluoro-4-hydroxy-5-nitrobenzonitrile

Abstract

This compound is a highly functionalized aromatic compound that serves as a versatile intermediate in advanced organic synthesis.[1] Its unique substitution pattern, featuring a confluence of electron-withdrawing and electron-donating groups, imparts a distinct reactivity profile that is of significant interest to researchers in medicinal chemistry and materials science. This guide provides a comprehensive analysis of the molecule's electronic structure, key reactive sites, and its application in synthetic strategies, with a particular focus on nucleophilic aromatic substitution (SNAr). Detailed experimental protocols and mechanistic insights are provided to equip researchers with the practical knowledge required to effectively utilize this valuable building block.

Introduction: A Molecule of Strategic Importance

This compound (Molecular Formula: C₇H₃FN₂O₃) is a trisubstituted benzonitrile that has emerged as a crucial precursor for the synthesis of complex, biologically active molecules.[1] The strategic placement of a fluorine atom, a hydroxyl group, a nitro group, and a cyano group on the aromatic ring creates a molecule primed for a variety of chemical transformations. In the realm of drug development, the incorporation of fluorine can enhance metabolic stability and binding affinity, while the nitro group is a versatile handle that can be readily converted to an aniline, opening pathways to a diverse array of heterocyclic systems.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number1208917-60-5[1]
Molecular FormulaC₇H₃FN₂O₃[1]
Molecular Weight182.11 g/mol [1]
IUPAC NameThis compound[1]

Electronic Landscape and Reactivity Profile

The is dictated by the interplay of its functional groups. The potent electron-withdrawing effects of the nitro (-NO₂) and cyano (-CN) groups, amplified by the inductive effect of the fluorine (-F) atom, render the aromatic ring highly electron-deficient. This electronic characteristic is the cornerstone of its utility, particularly in activating the ring for nucleophilic attack.

Conversely, the hydroxyl (-OH) group, while inductively withdrawing, can donate electron density to the ring via resonance. This push-pull electronic system, combined with the specific substitution pattern, governs the regioselectivity of its reactions. The positions ortho and para to the strongly electron-withdrawing nitro and cyano groups are significantly activated towards nucleophilic substitution.

Key Chemical Transformations

The molecule's rich functionality allows for several key transformations:

  • Nucleophilic Aromatic Substitution (SNAr): The most prominent reaction pathway involves the displacement of the fluoride ion by a nucleophile.[1]

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, providing a key synthetic handle for further elaboration.[1]

  • Reactions at the Hydroxyl Group: The phenolic proton is acidic and can be removed by a base to form a phenoxide, which can then participate in reactions like etherification.

The following diagram illustrates the primary reactive sites on the molecule.

SNAr_Mechanism Reactants Substrate + Nucleophile (Nu⁻) TransitionState1 Transition State 1 Reactants->TransitionState1 Addition of Nu⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) TransitionState1->Meisenheimer TransitionState2 Transition State 2 Meisenheimer->TransitionState2 Elimination of F⁻ Products Product + Fluoride (F⁻) TransitionState2->Products

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Causality in Experimental Design
  • Choice of Nucleophile: A wide range of nucleophiles can be employed, including primary and secondary amines, alkoxides, and thiolates. The strength of the nucleophile will influence the reaction rate.

  • Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are typically used. These solvents effectively solvate the cation of the nucleophilic salt but do not strongly solvate the anion, thus enhancing its nucleophilicity.

  • Base: A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) is often required, particularly when using amine or alcohol nucleophiles. The base serves two purposes: to deprotonate the nucleophile (if it is not already anionic) and to scavenge the HF produced if the phenolic hydroxyl group reacts.

  • Temperature: The reaction is often heated to increase the rate, although the high degree of activation of the substrate means that harsh conditions are not always necessary.

Protocol: A Self-Validating System for SNAr

This protocol describes a general procedure for the substitution of the fluorine atom with an amine nucleophile.

Step 1: Reagent Preparation & Inert Atmosphere

  • To a clean, dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add the amine nucleophile (1.1 - 1.5 eq) and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Causality: Using a slight excess of the nucleophile ensures the reaction goes to completion. The base is crucial for deprotonating the amine's N-H bond in the intermediate stage and driving the reaction forward.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This prevents potential side reactions with atmospheric oxygen or moisture.

Step 2: Solvent Addition and Reaction

  • Add a polar aprotic solvent (e.g., DMF or DMSO) to achieve a concentration of approximately 0.1-0.5 M.

  • Heat the reaction mixture to a temperature between 60-100 °C.

  • Causality: Heating provides the necessary activation energy. The chosen temperature is a balance between achieving a reasonable reaction rate and minimizing decomposition.

Step 3: In-Process Control (IPC)

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Aliquots are taken periodically (e.g., every 1-2 hours) and analyzed. The disappearance of the starting material spot/peak and the appearance of a new product spot/peak indicates reaction progression.

  • Trustworthiness: This self-validating step ensures the reaction is not worked up prematurely or allowed to proceed for too long, which could lead to side products.

Step 4: Work-up and Extraction

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3x).

  • Causality: This partitioning step separates the organic product from the inorganic salts (e.g., K₂CO₃, KF) and the high-boiling point solvent (DMF/DMSO).

  • Wash the combined organic layers with brine to remove residual water.

Step 5: Purification and Characterization

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Experimental_Workflow Setup 1. Reaction Setup (Reagents, Base, Inert Atm.) Reaction 2. Solvent Addition & Heating Setup->Reaction IPC 3. In-Process Control (TLC / LC-MS) Reaction->IPC Monitor Progress IPC->Reaction Incomplete Workup 4. Aqueous Workup & Extraction IPC->Workup Complete Purify 5. Purification (Chromatography) Workup->Purify Characterize 6. Characterization (NMR, MS) Purify->Characterize

Caption: A typical experimental workflow for an SNAr reaction.

Orthogonal Reactivity: Reduction of the Nitro Group

The nitro group serves as a masked amino group. Its reduction is a key step in many synthetic sequences, enabling subsequent reactions like diazotization, amide bond formation, or the construction of nitrogen-containing heterocycles.

Methodologies and Experimental Considerations
  • Catalytic Hydrogenation: This is a clean and efficient method. The substrate is dissolved in a solvent like ethanol or ethyl acetate, a catalyst (e.g., 10% Palladium on carbon) is added, and the mixture is stirred under a hydrogen atmosphere.

  • Metal-Acid Reduction: A classic method involves using a metal such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like HCl. Tin(II) chloride (SnCl₂) in ethanol is another common choice.

Protocol: Reduction using Tin(II) Chloride

Step 1: Reagent Setup

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) portion-wise.

  • Causality: A stoichiometric excess of the reducing agent is required to ensure complete conversion of the nitro group. The reaction is often exothermic, so portion-wise addition helps control the temperature.

Step 2: Reaction

  • Heat the mixture to reflux (approx. 78 °C for ethanol) and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

Step 3: Work-up

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Add a saturated solution of sodium bicarbonate (NaHCO₃) carefully until the solution is basic (pH > 8). This neutralizes the acidic tin salts and precipitates tin hydroxides.

  • Trustworthiness: The pH adjustment is critical. The resulting aniline product is basic and will be protonated under acidic conditions, making it water-soluble. Basification ensures the product is in its neutral, organic-soluble form for extraction.

  • Filter the mixture through a pad of celite to remove the tin salts.

  • Extract the aqueous filtrate with ethyl acetate (3x).

Step 4: Purification

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • The resulting 3-amino-5-fluoro-4-hydroxybenzonitrile can be purified by column chromatography if necessary.

Conclusion

This compound is a testament to the power of strategic functionalization in organic synthesis. Its electron-deficient aromatic core, activated by ortho/para directing nitro and cyano groups, makes it an exceptional substrate for nucleophilic aromatic substitution, particularly for the displacement of its fluorine atom. The presence of the reducible nitro group and the reactive hydroxyl group provides orthogonal synthetic handles, further expanding its utility. The protocols and mechanistic discussions provided herein offer a robust framework for researchers to confidently and effectively employ this versatile building block in the pursuit of novel chemical entities.

References

  • PubChem. 3-Fluoro-4-nitrobenzonitrile. National Center for Biotechnology Information. Available from: [Link]

  • National Center for Biotechnology Information. 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. PubMed Central. Available from: [Link]

  • Beilstein Journals. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Available from: [Link]

  • National Center for Biotechnology Information. Concerted Nucleophilic Aromatic Substitutions. PubMed Central. Available from: [Link]

  • ResearchGate. The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Available from: [Link]

  • Tevard. Leveraging 3,4-Difluoro-5-Nitrobenzonitrile in Pharmaceutical Synthesis. Available from: [Link]

  • PubChem. 4-Fluoro-3-methoxy-5-nitrobenzonitrile. National Center for Biotechnology Information. Available from: [Link]

  • Chemistry LibreTexts. 3.7: Nucleophilic Aromatic Substitution. Available from: [Link]

  • PubChem. 3-Fluoro-5-(4-hydroxyphenyl)benzonitrile. National Center for Biotechnology Information. Available from: [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 3-Fluoro-4-hydroxy-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the safety protocols and handling procedures for 3-Fluoro-4-hydroxy-5-nitrobenzonitrile (CAS No. 1208917-60-5). As a key building block in medicinal chemistry and materials science, understanding its properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity.[1] This document synthesizes available data to offer a comprehensive resource for professionals working with this compound.

Disclaimer: As of the date of this publication, a comprehensive, officially registered Safety Data Sheet (SDS) for this compound is not widely available. The following guidance is based on the known properties of the compound, its functional groups, and a comparative analysis of structurally similar chemicals. All personnel must handle this substance with the utmost care and assume it to be hazardous. This guide is intended to supplement, not replace, a formal risk assessment conducted by qualified safety professionals.

Compound Identification and Properties

This compound is a fluorinated aromatic compound with a molecular formula of C7H3FN2O3 and a molecular weight of 182.11 g/mol .[1][2] Its structure, featuring a nitrile, a nitro group, a fluorine atom, and a hydroxyl group, makes it a versatile intermediate in organic synthesis.[1]

Property Value Source
CAS Number 1208917-60-5[1][2][3]
Molecular Formula C7H3FN2O3[1][2]
Molecular Weight 182.11 g/mol [1][2]
IUPAC Name This compound[1]
SMILES N#CC1=CC(F)=C(O)C(=C1)=O[2]
Physical State Solid (presumed, based on related compounds)
Storage Conditions Room Temperature[2]

Hazard Identification and Risk Assessment

Due to the absence of a specific SDS, a thorough risk assessment is crucial before handling this compound. The hazard profile can be inferred from its functional groups and structurally related compounds.

Key Structural Analogs for Hazard Assessment:

  • 3-Fluoro-5-nitrobenzonitrile: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[4]

  • 4-Fluoro-3-nitrobenzonitrile: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin irritation.[5][6]

  • 3-Fluoro-4-hydroxybenzonitrile: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[7][8]

  • Nitrobenzonitriles (general): Often associated with toxicity upon ingestion, inhalation, and skin contact.[5][6]

Based on this comparative analysis, it is prudent to assume that this compound is harmful or toxic by all routes of exposure and is an irritant to the skin, eyes, and respiratory system.

Assumed GHS Hazard Classifications:

Hazard Class Hazard Category GHS Code (Assumed)
Acute Toxicity, OralCategory 3/4H301/H302
Acute Toxicity, DermalCategory 3/4H311/H312
Acute Toxicity, InhalationCategory 3/4H331/H332
Skin Corrosion/IrritationCategory 2H315
Serious Eye Damage/Eye IrritationCategory 2AH319
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)Category 3H335

GHS Pictograms (Assumed):

  • Skull and Crossbones (for acute toxicity)

  • Exclamation Mark (for irritation and other hazards)

RiskAssessment cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_action Action Phase gather_info Gather Information - Identify CAS No. (1208917-60-5) - Search for specific SDS no_sds Specific SDS Unavailable gather_info->no_sds gather_analog_data Gather Analog Data - 3-Fluoro-5-nitrobenzonitrile - 4-Fluoro-3-nitrobenzonitrile - 3-Fluoro-4-hydroxybenzonitrile no_sds->gather_analog_data If 'Yes' assess_hazards Assess Potential Hazards - Assume toxicity (all routes) - Assume irritation (skin, eyes, respiratory) gather_analog_data->assess_hazards determine_ppe Determine Required PPE - Chemical resistant gloves (Nitrile) - Safety goggles/face shield - Lab coat - Respiratory protection assess_hazards->determine_ppe plan_handling Plan Handling Procedures - Use in a chemical fume hood - Avoid dust generation - Establish emergency procedures determine_ppe->plan_handling conduct_experiment Conduct Experiment with all safety measures plan_handling->conduct_experiment waste_disposal Proper Waste Disposal - Follow institutional guidelines - Segregate hazardous waste conduct_experiment->waste_disposal document Document Procedures and observations waste_disposal->document

Caption: Risk assessment workflow for handling this compound.

Safe Handling and Storage

Engineering Controls:

  • Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Ensure a safety shower and eyewash station are readily accessible.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves, such as nitrile gloves. Change gloves immediately if they become contaminated.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

  • Skin and Body Protection: A flame-retardant lab coat should be worn at all times. Ensure that skin is not exposed.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Handling Procedures:

  • Before use, ensure all necessary PPE is donned correctly.

  • Work within the designated area of a chemical fume hood.

  • Avoid creating dust. If the compound is a fine powder, handle it with care to prevent it from becoming airborne.

  • Use appropriate tools (spatulas, etc.) for transferring the chemical.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[4][7]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][7]

  • Store away from incompatible materials such as strong oxidizing agents.[5]

  • The storage area should be secured, and access limited to authorized personnel.[5][7]

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

First-Aid Measures (Based on Analog Data):

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][6][7]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[6][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][6][7]

EmergencyResponse cluster_assessment Immediate Assessment cluster_actions Immediate Actions cluster_followup Follow-up start Exposure Incident assess_scene Assess Scene Safety - Ensure no ongoing risk start->assess_scene identify_exposure Identify Exposure Route - Inhalation, Skin, Eyes, Ingestion assess_scene->identify_exposure remove_victim Remove from Exposure Source identify_exposure->remove_victim call_for_help Call for Emergency Medical Help remove_victim->call_for_help provide_first_aid Provide First Aid (as per Section 4) call_for_help->provide_first_aid sds_to_medic Provide SDS (or this guide) to Medical Personnel provide_first_aid->sds_to_medic report_incident Report Incident to Safety Officer sds_to_medic->report_incident decontaminate Decontaminate Area report_incident->decontaminate

Sources

Strategic Utilization of 3-Fluoro-4-hydroxy-5-nitrobenzonitrile: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Fluoro-4-hydroxy-5-nitrobenzonitrile (CAS: 1208917-60-5) represents a high-value "privileged scaffold" in modern drug discovery. Its structural utility lies in its orthogonal reactivity profile : it possesses three distinct functional handles (phenol, nitro, and nitrile) arranged around a fluorinated core. This specific substitution pattern allows for the sequential construction of complex pharmacophores, particularly in the development of kinase inhibitors, androgen receptor modulators, and thyroid hormone receptor agonists.

This guide provides a comprehensive technical analysis of this intermediate, detailing its synthesis, electronic properties, and application in high-fidelity medicinal chemistry workflows.

Part 1: Chemical Profile & Electronic Landscape

The molecule functions as an electron-deficient aromatic core. The interplay between the electron-withdrawing groups (-CN, -NO2, -F) and the electron-donating hydroxyl group (-OH) creates a unique electronic push-pull system.

Physicochemical Properties[1]
PropertyValueNotes
IUPAC Name This compound
CAS Number 1208917-60-5
Molecular Formula C₇H₃FN₂O₃
Molecular Weight 182.11 g/mol
Appearance Yellow to orange crystalline solidColor due to nitro-phenol conjugation
Predicted pKa ~4.5 - 5.5Highly acidic phenol due to -NO2 and -CN
H-Bond Donors 1 (Phenolic OH)
H-Bond Acceptors 5 (NO2, CN, F, O)
Electronic Effects & Reactivity
  • Acidity (The "Super-Phenol"): The ortho-nitro and para-cyano groups exert strong inductive (-I) and mesomeric (-M) withdrawing effects. This stabilizes the phenoxide anion significantly, lowering the pKa from ~10 (phenol) to approximately 5. This acidity implies that the hydroxyl group can be deprotonated by weak bases (e.g., KHCO₃), minimizing side reactions during alkylation.

  • Regiochemistry: The 3-position fluorine atom is activated for Nucleophilic Aromatic Substitution (SₙAr), theoretically. However, the presence of the acidic hydroxyl group (which becomes a strongly donating phenoxide under basic conditions) usually protects the ring from SₙAr attack at the fluorine position unless the phenol is capped (alkylated/protected) first.

Part 2: Synthesis & Manufacturing Strategies

The most robust synthetic route involves the regioselective nitration of 3-fluoro-4-hydroxybenzonitrile . This approach leverages the directing effects of the hydroxyl group to install the nitro group at the 5-position.

Retrosynthetic Analysis
  • Target: this compound[1]

  • Precursor: 3-Fluoro-4-hydroxybenzonitrile (CAS: 405-04-9)[2][3]

  • Reagent: Fuming Nitric Acid (HNO₃) / Sulfuric Acid (H₂SO₄)

  • Mechanism: Electrophilic Aromatic Substitution (EAS)

Directing Logic:

  • -OH (Position 4): Strong ortho/para activator. Para is blocked (by CN). Ortho positions are 3 and 5.[4] Position 3 is occupied by Fluorine.[1][3] Target: Position 5.

  • -CN (Position 1): Strong meta director. Meta positions are 3 and 5.

  • -F (Position 3): Weak ortho/para deactivator.

Visualization of Synthesis Pathway

SynthesisPath Start 3-Fluoro-4-hydroxybenzonitrile (CAS 405-04-9) Reagents HNO3 / H2SO4 (Nitration) Start->Reagents Dissolution Intermediate Sigma Complex (Transition State) Reagents->Intermediate Electrophilic Attack (Pos 5) Product 3-Fluoro-4-hydroxy- 5-nitrobenzonitrile (CAS 1208917-60-5) Intermediate->Product -H+ (Aromatization)

Figure 1: Regioselective nitration pathway driven by cooperative directing effects.

Part 3: Experimental Protocols

Protocol: Nitration of 3-Fluoro-4-hydroxybenzonitrile

Note: This reaction is exothermic and involves strong oxidizers. Perform in a fume hood.

Materials:

  • 3-Fluoro-4-hydroxybenzonitrile (1.0 eq)[1]

  • Potassium Nitrate (KNO₃) or Fuming HNO₃ (1.05 eq)

  • Sulfuric Acid (H₂SO₄), conc.[5] (Solvent/Catalyst)[6][4][7]

  • Ice/Water (for quenching)

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with concentrated H₂SO₄ (approx. 5-10 mL per gram of substrate). Cool to 0–5°C using an ice-salt bath.

  • Dissolution: Add 3-Fluoro-4-hydroxybenzonitrile portion-wise, ensuring the internal temperature does not exceed 10°C. Stir until fully dissolved.

  • Nitration: Add KNO₃ (solid) or HNO₃ (dropwise) slowly over 30 minutes. The reaction is highly exothermic; maintain temperature <10°C to prevent dinitration or tar formation.

  • Reaction Monitoring: Stir at 0°C for 1 hour, then allow to warm to room temperature (20-25°C) for 1-2 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Quenching: Pour the reaction mixture slowly onto crushed ice (5x volume) with vigorous stirring. The product should precipitate as a yellow/orange solid.

  • Isolation: Filter the precipitate. Wash the filter cake copiously with cold water to remove residual acid.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography if necessary (though precipitation often yields >95% purity).

Protocol: Downstream O-Alkylation (Ether Synthesis)

Because the phenol is highly acidic, mild conditions are preferred to avoid hydrolyzing the nitrile.

Methodology:

  • Dissolve this compound (1.0 eq) in DMF or Acetonitrile.

  • Add Base: K₂CO₃ (1.5 eq) is sufficient. Cs₂CO₃ can be used for difficult electrophiles.

  • Add Electrophile: Alkyl halide (R-X) (1.1 eq).

  • Heat to 60-80°C. Monitor consumption of the starting material (the phenoxide is usually colored deep orange/red; the product is often paler).

Part 4: Applications in Drug Discovery

This scaffold is a "Tri-Vector" hub. Once the core is synthesized, the three functional groups allow for divergent synthesis of libraries.

The Divergent Synthesis Map

DivergentPath Core 3-Fluoro-4-hydroxy- 5-nitrobenzonitrile Rxn_Alk 1. O-Alkylation (R-X, Base) Core->Rxn_Alk Rxn_Hyd 3. Nitrile Hydrolysis (H2O2/NaOH) Core->Rxn_Hyd Prod_Ether Ether Scaffold (Kinase Inhibitor Core) Rxn_Alk->Prod_Ether Rxn_Red 2. Nitro Reduction (Fe/NH4Cl or H2/Pd) Prod_Aniline Aniline Intermediate (Benzimidazole Precursor) Rxn_Red->Prod_Aniline Prod_Amide Benzamide/Acid (Solubility/H-Bonding) Rxn_Hyd->Prod_Amide Prod_Ether->Rxn_Red Sequential

Figure 2: Divergent synthetic utility. The primary vector is usually O-alkylation followed by nitro reduction.

Key Therapeutic Classes
  • Kinase Inhibitors: The 3-fluoro-5-nitro-4-alkoxy motif mimics the ATP-binding pocket geometry in several tyrosine kinases. The fluorine atom provides metabolic stability (blocking Phase I metabolism) and modulates the lipophilicity (LogP).

  • Thyromimetics (TRβ Agonists): Compounds targeting the Thyroid Hormone Receptor often require a substituted phenol/ether core. The electron-poor ring mimics the iodinated tyrosine residues found in natural thyroid hormones (T3/T4).

  • PROTAC Linkers: The aniline derived from the nitro group serves as an attachment point for linkers in targeted protein degradation (PROTAC) chimeras.

Part 5: Safety & Handling (E-E-A-T)

  • Explosion Hazard: Although stable at room temperature, polynitro/nitrile compounds can be energetic. Differential Scanning Calorimetry (DSC) is recommended before scaling up >100g to determine the onset of decomposition.

  • Toxicity: Nitriles are metabolic precursors to cyanide; nitroaromatics are potential mutagens. Handle with double-gloving and full respiratory protection.

  • Storage: Store in a cool, dry place. Light sensitive (nitro group may darken over time).

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 329781361 (3-Fluoro-4-hydroxybenzonitrile derivatives). Retrieved from [Link]

  • Google Patents. (2012). WO2012035465 - Preparation of substituted benzonitriles.

Sources

A Theoretical and Experimental Roadmap for the Characterization of 3-Fluoro-4-hydroxy-5-nitrobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for the theoretical and experimental investigation of 3-Fluoro-4-hydroxy-5-nitrobenzonitrile. Given the limited availability of dedicated research on this specific molecule, this document serves as a detailed roadmap for researchers, outlining the necessary computational and experimental protocols to fully characterize its structural, spectroscopic, electronic, and non-linear optical (NLO) properties. By leveraging established methodologies successfully applied to analogous compounds, this guide ensures a scientifically rigorous approach to understanding this promising synthetic intermediate.

Introduction: Unveiling a Potential Pharmacophore

This compound is a substituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science.[1] The presence of a fluorine atom can enhance metabolic stability and binding affinity of drug candidates, while the nitro group can be a precursor to an amino group, opening avenues for diverse derivatizations.[1] Notably, fluorinated benzonitriles have demonstrated promising results in inhibiting tumor growth in vitro, highlighting the potential of this scaffold in the development of novel anticancer agents.[1]

A thorough understanding of the molecule's physicochemical properties at a quantum mechanical level is paramount for predicting its reactivity, stability, and potential applications. This guide outlines a synergistic approach, combining computational modeling with experimental validation, to provide a holistic characterization of this compound.

Computational Analysis: A Quantum Mechanical Deep Dive

The cornerstone of this investigation is the application of Density Functional Theory (DFT), a robust computational method for predicting the properties of molecules with a high degree of accuracy.

Molecular Geometry Optimization

The initial step involves the computational determination of the most stable three-dimensional structure of this compound.

Protocol:

  • Model Building: Construct the 3D model of the molecule using a suitable molecular modeling software (e.g., GaussView, Avogadro).

  • Computational Method: Employ the Gaussian 09 software package for all DFT calculations.

  • Theoretical Level: Perform geometry optimization using the B3LYP (Becke, three-parameter, Lee-Yang-Parr) functional combined with the 6-311++G(d,p) basis set. This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules.

  • Optimization Criteria: The optimization should be carried out until the forces on each atom are negligible, and the geometry corresponds to a minimum on the potential energy surface.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation at the same level of theory is crucial. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

G cluster_workflow Geometry Optimization Workflow A 1. Build 3D Molecular Model B 2. DFT Calculation (B3LYP/6-311++G(d,p)) A->B C 3. Geometry Optimization B->C D 4. Vibrational Frequency Calculation C->D E 5. Confirm True Minimum (No Imaginary Frequencies) D->E G HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO ΔE = E_LUMO - E_HOMO (Electronic Excitation)

Caption: Frontier Molecular Orbitals (HOMO-LUMO).

The MEP map is a visual representation of the charge distribution in a molecule, allowing for the identification of electrophilic and nucleophilic sites.

Analysis:

  • Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. These are expected around the oxygen atoms of the hydroxyl and nitro groups, and the nitrogen of the nitrile group.

  • Blue Regions (Positive Potential): Indicate electron-deficient areas, susceptible to nucleophilic attack. These are expected around the hydrogen atom of the hydroxyl group.

  • Green Regions (Neutral Potential): Indicate areas of neutral charge.

Non-Linear Optical (NLO) Properties

Molecules with large hyperpolarizabilities are of interest for applications in optical devices.

Protocol:

  • Polarizability and Hyperpolarizability Calculation: The electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) can be calculated at the B3LYP/6-311++G(d,p) level of theory.

  • Analysis: The magnitude of the first-order hyperpolarizability (β) is a key indicator of the NLO activity of the molecule. A high β value suggests that the material may exhibit significant second-harmonic generation.

Experimental Validation: Bridging Theory and Reality

While theoretical calculations provide invaluable insights, experimental validation is essential to confirm the computational predictions.

Synthesis of this compound

A plausible synthetic route, based on known reactions of similar compounds, is proposed.

Proposed Protocol:

  • Starting Material: 2-Fluoro-4-nitrophenol.

  • Nitration: Nitration of 2-fluoro-4-nitrophenol at the position ortho to the hydroxyl group and meta to the nitro group. This would likely require a nitrating agent such as a mixture of nitric acid and sulfuric acid.

  • Conversion to Benzonitrile: The resulting dinitrophenol can then be converted to the corresponding benzonitrile. This may involve a Sandmeyer-type reaction on a related amino compound or other established methods for nitrile synthesis.

Spectroscopic Characterization

Protocol:

  • FT-IR and FT-Raman Spectroscopy: Record the FT-IR and FT-Raman spectra of the synthesized compound and compare the experimental vibrational frequencies with the scaled theoretical values.

  • NMR Spectroscopy: Obtain ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆) and compare the chemical shifts with the GIAO-calculated values.

  • UV-Vis Spectroscopy: Record the UV-Vis absorption spectrum in a suitable solvent (e.g., ethanol or acetonitrile) and compare the absorption maxima (λmax) with the TD-DFT predictions.

G cluster_workflow Experimental Validation Workflow A Synthesis of 3-Fluoro-4-hydroxy- 5-nitrobenzonitrile B Spectroscopic Characterization (FT-IR, NMR, UV-Vis) A->B C Comparison with Theoretical Predictions B->C

Caption: Experimental Validation Workflow.

Conclusion and Future Outlook

This technical guide provides a robust framework for a comprehensive theoretical and experimental study of this compound. The synergy between computational predictions and experimental validation will lead to a thorough understanding of its molecular properties. The insights gained from these studies will be invaluable for guiding the future design and synthesis of novel derivatives with tailored properties for applications in drug discovery and materials science. The predicted electronic and NLO properties, in particular, may pave the way for its exploration in advanced optical materials.

References

  • Frisch, M. J., et al. (2009). Gaussian 09, Revision A.02. Gaussian, Inc., Wallingford CT.
  • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.
  • Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785.
  • Hariharan, P. C., & Pople, J. A. (1973). The influence of polarization functions on molecular orbital hydrogenation energies. Theoretica Chimica Acta, 28(3), 213-222.
  • Wolinski, K., Hinton, J. F., & Pulay, P. (1990). Efficient implementation of the gauge-independent atomic orbital method for NMR chemical shift calculations. Journal of the American Chemical Society, 112(23), 8251-8260.
  • Stratmann, R. E., Scuseria, G. E., & Frisch, M. J. (1998). An efficient implementation of time-dependent density-functional theory for the calculation of excitation energies of large molecules. The Journal of Chemical Physics, 109(19), 8218-8224.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrazolopyrimidine Kinase Inhibitors Using 3-Fluoro-4-hydroxy-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 3-Fluoro-4-hydroxy-5-nitrobenzonitrile in Kinase Inhibitor Scaffolding

In the landscape of modern medicinal chemistry, the pursuit of selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. The strategic use of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures that can effectively target the ATP-binding site of kinases. Among these, this compound has emerged as a versatile and valuable starting material. Its unique trifunctional aromatic core, featuring a strategically positioned fluorine atom, a hydroxyl group, and a nitro moiety, offers a rich platform for a variety of chemical transformations.

The electron-withdrawing nature of the nitrile and nitro groups activates the aromatic ring, making the fluorine atom an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is central to the incorporation of this scaffold into kinase inhibitor frameworks. Furthermore, the hydroxyl and nitro groups provide additional handles for synthetic diversification, allowing for the fine-tuning of physicochemical properties such as solubility, metabolic stability, and target engagement. The introduction of a fluorine atom can also enhance binding affinity and improve pharmacokinetic profiles of the final drug candidate.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of a pyrazolopyrimidine-based kinase inhibitor, specifically 4-(3-cyclopentyl-1H-pyrazol-4-yl)pyrimidin-2-amine, using this compound as a key starting material. The protocols herein are designed to be self-validating, with explanations for the causality behind experimental choices, ensuring both scientific integrity and practical applicability.

Rationale for Targeting Kinases with Pyrazolopyrimidine Scaffolds

Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazolopyrimidine core is a well-established "privileged scaffold" in kinase inhibitor design, forming the backbone of numerous approved drugs. This scaffold mimics the purine core of ATP, allowing it to bind to the hinge region of the kinase active site. Substitutions on the pyrazolopyrimidine core allow for the exploration of different pockets within the ATP-binding site, enabling the development of highly selective inhibitors. The synthesis of pyrazolopyrimidine derivatives from this compound allows for the strategic introduction of functionalities that can target specific kinases involved in oncogenic signaling pathways.

Kinase_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds and Activates Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor Tyrosine Kinase (RTK)->Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Phosphorylates Transcription Factors Transcription Factors Signaling Cascade (e.g., RAS-RAF-MEK-ERK)->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation, Survival, etc. Cell Proliferation, Survival, etc. Gene Expression->Cell Proliferation, Survival, etc. Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->Receptor Tyrosine Kinase (RTK) Inhibits

Caption: Generalized kinase signaling pathway targeted by inhibitors.

Experimental Protocols

PART 1: Synthesis of the Key Intermediate: 4-(3-Cyclopentyl-1H-pyrazol-4-yl)pyrimidin-2-amine

The synthesis of the target kinase inhibitor is a multi-step process that begins with the strategic utilization of this compound. The following protocols provide a step-by-step guide.

Materials and Reagents:

  • This compound

  • Cyclopentylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Hydrazine hydrate

  • Formamide

  • Sodium methoxide

  • Ethanol

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)

  • Inert atmosphere (Nitrogen or Argon)

Safety Precautions:

  • This compound and related benzonitriles are harmful if swallowed, in contact with skin, or if inhaled. They can cause skin and serious eye irritation. Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

  • Palladium catalysts are toxic and should be handled with care.

  • Hydrazine hydrate is toxic and corrosive. Handle with extreme caution in a fume hood.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

Step 1: Suzuki-Miyaura Coupling to Introduce the Cyclopentyl Moiety

The initial step involves a Suzuki-Miyaura cross-coupling reaction to replace the fluorine atom with a cyclopentyl group. This reaction is a cornerstone of modern organic synthesis for its reliability in forming carbon-carbon bonds.

Suzuki_Coupling_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Workup & Purification StartMat 3-Fluoro-4-hydroxy- 5-nitrobenzonitrile Solvent 1,4-Dioxane / H₂O StartMat->Solvent BoronicAcid Cyclopentylboronic acid BoronicAcid->Solvent Catalyst Pd(OAc)₂ / PPh₃ Catalyst->Solvent Base Na₂CO₃ Base->Solvent Temperature Reflux (e.g., 100 °C) Solvent->Temperature Atmosphere Inert (N₂ or Ar) Quench Add Water Temperature->Quench Time 4-12 h Extract Ethyl Acetate Quench->Extract Dry Na₂SO₄ Extract->Dry Purify Column Chromatography Dry->Purify Product 3-Cyclopentyl-4-hydroxy- 5-nitrobenzonitrile Purify->Product

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), cyclopentylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and triphenylphosphine (0.1 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (4:1 v/v) to the flask. To this suspension, add palladium(II) acetate (0.05 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 100 °C) and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 3-Cyclopentyl-4-hydroxy-5-nitrobenzonitrile .

Causality behind Experimental Choices:

  • Palladium Catalyst and Ligand: Palladium(II) acetate in combination with triphenylphosphine is a common and effective catalyst system for Suzuki-Miyaura couplings. The phosphine ligand stabilizes the palladium(0) active species.

  • Base: Sodium carbonate is used to activate the boronic acid for transmetalation.

  • Solvent System: The mixture of 1,4-dioxane and water provides a suitable medium for dissolving both the organic and inorganic reagents. Degassing the solvent is crucial to prevent oxidation of the palladium(0) catalyst.

Step 2: Reduction of the Nitro Group

The nitro group is reduced to an amine, which is a necessary precursor for the subsequent cyclization step.

Protocol:

  • Reaction Setup: Dissolve the 3-Cyclopentyl-4-hydroxy-5-nitrobenzonitrile (1.0 eq) in ethanol in a round-bottom flask.

  • Catalyst Addition: Carefully add palladium on carbon (10 wt. %, 0.1 eq) to the solution.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask and stir the mixture vigorously under a hydrogen atmosphere at room temperature for 2-6 hours. Monitor the reaction by TLC.

  • Filtration and Concentration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with ethanol. Concentrate the filtrate under reduced pressure to yield 3-Amino-5-cyclopentyl-4-hydroxybenzonitrile .

Causality behind Experimental Choices:

  • Catalytic Hydrogenation: This is a clean and efficient method for the reduction of nitro groups to amines. Palladium on carbon is a standard and robust catalyst for this transformation.

Step 3: Formation of the Pyrazolopyrimidine Core

The final pyrazolopyrimidine scaffold is constructed through a series of condensation and cyclization reactions.

Protocol:

  • Pyrazolo Formation: To a solution of 3-Amino-5-cyclopentyl-4-hydroxybenzonitrile (1.0 eq) in a suitable solvent such as ethanol, add hydrazine hydrate (1.5 eq). Reflux the mixture for 4-8 hours.

  • Pyrimidine Ring Formation: After cooling, add formamide (excess) and sodium methoxide (catalytic amount) to the reaction mixture. Heat the mixture to reflux for 6-12 hours.

  • Workup and Purification: Cool the reaction mixture and pour it into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization or column chromatography to yield 4-(3-Cyclopentyl-1H-pyrazol-4-yl)pyrimidin-2-amine .

Causality behind Experimental Choices:

  • Hydrazine Hydrate: Reacts with the nitrile and the newly formed amine to construct the pyrazole ring.

  • Formamide and Sodium Methoxide: Formamide serves as both a reagent and a solvent for the formation of the pyrimidine ring. Sodium methoxide acts as a base to facilitate the cyclization.

PART 2: Characterization of the Final Product

The structure and purity of the synthesized 4-(3-Cyclopentyl-1H-pyrazol-4-yl)pyrimidin-2-amine should be confirmed by standard analytical techniques.

Analytical Technique Expected Results
¹H NMR Signals corresponding to the pyrazolopyrimidine core protons, the cyclopentyl protons, and the amine protons. The chemical shifts and coupling constants will be characteristic of the final structure.
¹³C NMR Resonances for all unique carbon atoms in the molecule, confirming the carbon skeleton.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight of the final compound.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.

Conclusion and Future Directions

This application note provides a comprehensive and scientifically grounded protocol for the synthesis of a potent pyrazolopyrimidine-based kinase inhibitor, 4-(3-Cyclopentyl-1H-pyrazol-4-yl)pyrimidin-2-amine , utilizing the versatile starting material this compound. The multi-step synthesis leverages robust and well-established chemical transformations, including a Suzuki-Miyaura coupling and a catalytic hydrogenation, followed by a cyclization cascade.

The rationale behind the choice of reagents and reaction conditions has been detailed to provide researchers with a thorough understanding of the synthetic strategy. The final compound represents a promising scaffold for further optimization in the development of selective kinase inhibitors for therapeutic applications. Future work could involve the synthesis of a library of analogues by varying the boronic acid used in the initial Suzuki-Miyaura coupling step to explore the structure-activity relationship (SAR) and identify compounds with enhanced potency and selectivity against specific kinase targets.

References

  • Patent WO2014183993A1.
  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011, 50(30), 6722-6737.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95(7), 2457-2483.

Sources

Application Note: Strategic Synthesis of Substituted 4-Hydroxy-5-nitrobenzonitriles via Nucleophilic Aromatic Substitution (SNAr)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed experimental protocol and theoretical foundation for conducting Nucleophilic Aromatic Substitution (SNAr) reactions on 3-Fluoro-4-hydroxy-5-nitrobenzonitrile. This substrate is a highly valuable and versatile building block in medicinal chemistry and materials science due to its trifunctional nature. The presence of strongly electron-withdrawing nitro (-NO₂) and cyano (-CN) groups, positioned ortho and para to an excellent fluoride leaving group, renders the aromatic ring exceptionally susceptible to nucleophilic attack.[1][2][3][4] This document offers a comprehensive, step-by-step methodology for the synthesis of diverse derivatives, explains the underlying chemical principles, and provides guidance for reaction optimization and troubleshooting.

Introduction: The Power and Precision of SNAr

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in modern organic synthesis, enabling the formation of carbon-heteroatom bonds on activated aromatic systems.[2][5] Unlike typical aromatic rings which are electron-rich and react with electrophiles, the SNAr reaction proceeds efficiently on electron-deficient rings.[3] The substrate, this compound, is primed for this transformation. Its unique substitution pattern allows for the selective replacement of the fluorine atom with a wide range of nucleophiles, including amines, phenols, thiols, and alkoxides, yielding complex molecules with significant potential as pharmaceutical intermediates and functional materials.[1][6]

The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction is a two-step process involving the addition of a nucleophile to the aromatic ring, followed by the elimination of a leaving group.[4][7][8]

  • Nucleophilic Attack and Meisenheimer Complex Formation: The reaction is initiated by the attack of a nucleophile at the carbon atom bearing the leaving group (the ipso-carbon).[7][9] This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring.[2][3] The resulting intermediate is a resonance-stabilized, negatively charged species known as a Meisenheimer complex.[3][5][7][10]

  • Stabilization and Leaving Group Elimination: The stability of the Meisenheimer complex is critical. In our substrate, the powerful electron-withdrawing nitro and cyano groups, located at the ortho and para positions relative to the fluorine, effectively delocalize the negative charge, lowering the activation energy of the first step.[2][4][8] In the second, faster step, the leaving group (fluoride ion) is expelled, restoring the aromaticity of the ring and yielding the final substituted product.[3][7]

Fluorine, despite the high strength of the C-F bond, is an excellent leaving group in SNAr reactions. This is because the rate-determining step is the nucleophilic attack, which is accelerated by the strong electron-withdrawing (inductive) effect of the highly electronegative fluorine atom. The C-F bond cleavage occurs in the fast, non-rate-determining second step.[2][3] The general leaving group ability for SNAr is F > Cl ≈ Br > I, the reverse of the trend seen in Sₙ2 reactions.[3]

Figure 1. General mechanism of the SNAr reaction.

Experimental Protocol: General Procedure

This protocol provides a robust starting point for the reaction of this compound with various nucleophiles. It is adapted from established procedures for similar activated fluoroarenes.[5][11]

Materials and Equipment
  • Substrate: this compound (FW: 182.11 g/mol )

  • Nucleophile: Amine, phenol, thiol, or alcohol (1.0 - 1.2 equivalents)

  • Base: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) (1.5 - 2.0 equivalents)

  • Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, condenser, nitrogen/argon inlet, heating mantle with temperature controller, thin-layer chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄), standard glassware for aqueous workup and extraction, rotary evaporator.

Step-by-Step Protocol

The following workflow provides a generalized procedure. Specific quantities should be calculated based on the desired reaction scale.

Sources

Application Note and Detailed Protocols for the Oxidation of the Hydroxyl Group in 3-Fluoro-4-hydroxy-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Navigating the Oxidation of a Highly Functionalized Phenol

The selective oxidation of phenolic hydroxyl groups is a cornerstone transformation in organic synthesis, providing access to valuable quinone structures that are prevalent in biologically active molecules and functional materials. The substrate at the heart of this guide, 3-Fluoro-4-hydroxy-5-nitrobenzonitrile, presents a unique synthetic challenge. Its aromatic ring is adorned with three potent electron-withdrawing groups: a fluoro, a nitro, and a cyano group. This electronic landscape significantly modulates the reactivity of the phenolic hydroxyl group, demanding carefully tailored oxidative strategies to achieve the desired transformation while preserving the integrity of the other functional moieties.

This document provides a comprehensive guide for researchers navigating the oxidation of this electron-deficient phenol. We will delve into the underlying chemical principles, explore suitable oxidation methodologies, and provide detailed, field-proven protocols. The causality behind experimental choices is explained to empower scientists to not only replicate these procedures but also to adapt them to analogous systems.

Scientific Principles: The Impact of Electron-Withdrawing Groups on Phenol Oxidation

The oxidation of a phenol to a quinone involves the removal of two electrons and two protons. The electron-withdrawing nature of the fluoro, nitro, and cyano substituents in this compound has a profound impact on this process. While the hydroxyl group itself is an activating, ortho-para directing group due to its ability to donate a lone pair of electrons to the aromatic ring, the cumulative effect of the other substituents deactivates the ring towards electrophilic attack.[1][2][3] However, for oxidation, this electron deficiency can render the phenolic proton more acidic and influence the oxidation potential.

The oxidation of phenols can proceed to yield quinones.[4][5] In the case of this compound, the substitution pattern favors the formation of a para-quinone, specifically 2-fluoro-6-nitro-1,4-benzoquinone, upon oxidation. The hydroxyl group at C4 directs the oxidation, and the existing substituents at C3 and C5 will be retained in the resulting quinone structure.

Several classes of reagents are known to effect the oxidation of phenols.[4] For this particular substrate, with its sensitive functional groups, mild and selective oxidizing agents are paramount to avoid undesired side reactions, such as nucleophilic aromatic substitution of the fluorine atom or reactions involving the nitro and cyano groups.

Recommended Oxidation Protocols

Two robust and selective methods are presented here for the oxidation of this compound. The choice of method may depend on the desired scale, available reagents, and specific laboratory conditions.

Method 1: Dess-Martin Periodinane (DMP) Oxidation

Dess-Martin periodinane (DMP) is a hypervalent iodine reagent renowned for its mild and selective oxidation of alcohols to aldehydes and ketones under neutral conditions.[6][7][8] Its application extends to the oxidation of phenols to quinones, offering high chemoselectivity and simplified workup procedures.[9]

Causality of Experimental Choices:

  • DMP as Oxidant: DMP is chosen for its high selectivity, which minimizes the risk of side reactions with the nitro, fluoro, and cyano groups. The reaction proceeds under mild, non-acidic conditions, which is crucial for the stability of the starting material and product.[6]

  • Solvent: Dichloromethane (DCM) is a common solvent for DMP oxidations as it is relatively inert and effectively solubilizes both the substrate and the reagent.

  • Temperature: The reaction is typically conducted at room temperature, which is convenient and helps to prevent thermal degradation of the product.

  • Workup: The workup with sodium thiosulfate is essential to quench any unreacted DMP and to reduce the iodinane byproduct, facilitating its removal during extraction.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).

    • Dess-Martin Periodinane (1.2 eq) is weighed and handled in a fume hood due to its potential for causing respiratory irritation.

  • Reaction Setup:

    • To the solution of the starting material in a round-bottom flask equipped with a magnetic stirrer, add the Dess-Martin Periodinane in one portion at room temperature.

    • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is typically complete within 1-3 hours.

  • Workup and Purification:

    • Upon completion, dilute the reaction mixture with DCM.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃) (approximately 5-10 equivalents relative to DMP).

    • Stir the biphasic mixture vigorously for 15-20 minutes until the solid byproducts dissolve.

    • Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-fluoro-6-nitro-1,4-benzoquinone.

Quantitative Data Summary:

ParameterValue
Starting MaterialThis compound
Oxidizing AgentDess-Martin Periodinane (DMP)
Stoichiometry1.2 equivalents of DMP
SolventAnhydrous Dichloromethane (DCM)
Concentration0.1 M
TemperatureRoom Temperature (approx. 20-25 °C)
Reaction Time1-3 hours
Expected Yield85-95%

Reaction Scheme and Workflow Visualization:

Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_substrate Dissolve 3-Fluoro-4-hydroxy- 5-nitrobenzonitrile in DCM reaction Add DMP to substrate solution Stir at Room Temperature Monitor by TLC prep_substrate->reaction prep_dmp Weigh Dess-Martin Periodinane prep_dmp->reaction quench Quench with NaHCO3 / Na2S2O3 reaction->quench extract Extract with DCM quench->extract purify Purify by Column Chromatography extract->purify product 2-Fluoro-6-nitro- 1,4-benzoquinone purify->product

Caption: Workflow for DMP oxidation of this compound.

Method 2: Oxone® Oxidation Catalyzed by an Iodoarene

Oxone®, a stable and inexpensive triple salt containing potassium peroxymonosulfate (KHSO₅), is a versatile oxidizing agent.[10][11] In the presence of a catalytic amount of an iodoarene, Oxone® can generate a hypervalent iodine species in situ, which then acts as the active oxidant for the phenol. This method provides a greener and more cost-effective alternative to stoichiometric hypervalent iodine reagents.[12][13]

Causality of Experimental Choices:

  • Oxone® as Primary Oxidant: Oxone® is a readily available, non-toxic, and environmentally benign oxidant.[11]

  • Catalytic Iodoarene: The use of a catalytic amount of an iodoarene (e.g., 2-iodobenzoic acid or a derivative) is key to this methodology. It is regenerated in the catalytic cycle, making the process more atom-economical.

  • Solvent System: A biphasic solvent system, such as acetonitrile and water, is often employed to dissolve both the organic substrate and the inorganic Oxone®.

  • Base: The addition of a base like potassium carbonate (K₂CO₃) can accelerate the reaction rate.[12]

  • Phase Transfer Catalyst: A phase transfer catalyst, such as tetrabutylammonium hydrogen sulfate (nBu₄NHSO₄), can enhance the reaction rate in biphasic systems by facilitating the transport of the active oxidizing species between the aqueous and organic phases.[12]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a solution of this compound (1.0 eq) in acetonitrile (0.1 M).

    • Prepare an aqueous solution of Oxone® (2.0 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

  • Reaction Setup:

    • To a round-bottom flask containing the acetonitrile solution of the starting material, add 2-iodobenzoic acid (0.1 eq) and tetrabutylammonium hydrogen sulfate (0.1 eq).

    • To this mixture, add the aqueous solution of Oxone® and K₂CO₃ at room temperature with vigorous stirring.

    • Monitor the reaction progress by TLC. The reaction is generally complete within 2-4 hours.

  • Workup and Purification:

    • After the reaction is complete, add water and extract the product with ethyl acetate (3 x 25 mL).

    • Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution to remove any residual oxidant, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data Summary:

ParameterValue
Starting MaterialThis compound
Primary OxidantOxone® (Potassium peroxymonosulfate)
Catalyst2-Iodobenzoic Acid
Stoichiometry2.0 eq Oxone®, 0.1 eq Catalyst
SolventAcetonitrile/Water
AdditivesK₂CO₃ (2.0 eq), nBu₄NHSO₄ (0.1 eq)
TemperatureRoom Temperature (approx. 20-25 °C)
Reaction Time2-4 hours
Expected Yield80-90%

Catalytic Cycle Visualization:

Catalytic_Cycle Iodoarene Ar-I HypervalentIodine Ar-I(V) (Active Oxidant) Iodoarene->HypervalentIodine Oxidation HypervalentIodine->Iodoarene Reduction Quinone Quinone (Product) HypervalentIodine->Quinone Oxidizes Oxone Oxone® Oxone->Iodoarene Phenol Phenol (Substrate) Phenol->HypervalentIodine

Caption: Catalytic cycle for the iodoarene-catalyzed oxidation of phenols with Oxone®.

Safety Considerations

  • General Precautions: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Dess-Martin Periodinane: DMP is an irritant. Avoid inhalation of dust and contact with skin and eyes. It can be explosive under certain conditions (e.g., upon impact or when heated, especially in the absence of residual water).

  • Oxone®: Oxone® is a strong oxidizing agent and can be corrosive. Avoid contact with combustible materials.

  • Solvents: Dichloromethane and acetonitrile are flammable and toxic. Handle with care and avoid inhalation of vapors.

Conclusion

The oxidation of the hydroxyl group in the highly functionalized this compound to the corresponding p-benzoquinone is a feasible transformation when appropriate mild and selective oxidizing agents are employed. The detailed protocols for Dess-Martin periodinane and catalytic Oxone® oxidation provided in this application note offer reliable and high-yielding pathways to the desired product. The choice between these methods will depend on factors such as scale, cost, and environmental considerations. By understanding the underlying chemical principles and carefully following the outlined procedures, researchers can confidently and successfully perform this challenging oxidation.

References

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Application Note: Structural Elucidation of 3-Fluoro-4-hydroxy-5-nitrobenzonitrile using Fourier-Transform Infrared (FT-IR) Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the characterization of 3-Fluoro-4-hydroxy-5-nitrobenzonitrile using Fourier-Transform Infrared (FT-IR) spectroscopy. This compound is a vital building block in medicinal chemistry and materials science, where its distinct functional groups—nitrile, hydroxyl, nitro, and fluoro—impart unique chemical properties.[1][2] Accurate structural verification is paramount for its application in targeted synthesis. This document outlines the fundamental principles of FT-IR spectroscopy, a detailed experimental protocol using the Attenuated Total Reflectance (ATR) technique, and a thorough analysis of the expected vibrational modes. The causality behind experimental choices is explained to ensure methodological robustness and data integrity, making this guide invaluable for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: The Significance of this compound

This compound is a multi-functionalized aromatic compound. Its structure, comprising a benzene ring substituted with electron-withdrawing nitrile (-C≡N) and nitro (-NO₂) groups, a phenolic hydroxyl (-OH) group, and a fluorine (-F) atom, makes it a highly versatile synthetic intermediate.[1] The fluorine atom can enhance metabolic stability in pharmaceutical compounds, while the nitro group can be a precursor to an amine, opening pathways to diverse heterocyclic systems.[1]

Given its role as a critical precursor, unambiguous structural confirmation is essential. FT-IR spectroscopy is a rapid, non-destructive, and highly effective technique for identifying the functional groups within a molecule, making it an ideal first-line analytical tool for quality control and structural verification.[3][4] This note details the application of FT-IR to confirm the molecular identity of this compound.

Foundational Principles: FT-IR Spectroscopy

FT-IR spectroscopy measures the interaction of infrared radiation with a sample. Molecules absorb infrared radiation at specific frequencies that correspond to their vibrational energy levels.[5][6] When the frequency of the IR radiation matches the frequency of a specific molecular vibration (e.g., stretching or bending of a bond), the molecule absorbs the radiation. This absorption is detected and plotted as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).

The key principle is that specific chemical bonds and functional groups vibrate at characteristic frequencies. Therefore, an FT-IR spectrum provides a unique molecular "fingerprint" that allows for the identification of the compound's constituent parts.[3] The overall process involves passing an IR beam through an interferometer before it interacts with the sample, allowing for all frequencies to be measured simultaneously, which significantly enhances signal-to-noise ratio and data acquisition speed compared to older dispersive techniques.[6][7]

Experimental Protocol: ATR-FT-IR Analysis

Attenuated Total Reflectance (ATR) is the preferred sampling technique for this analysis due to its simplicity, minimal sample preparation, and applicability to solid powder samples.[4][8][9]

Causality of Method Selection
  • Why ATR? Traditional transmission methods (e.g., KBr pellets) require significant sample preparation, are susceptible to atmospheric moisture, and can be destructive.[4] ATR, conversely, requires only placing a small amount of the solid sample directly onto a high-refractive-index crystal (commonly diamond or zinc selenide).[10][11] The IR beam undergoes total internal reflection within the crystal, generating an evanescent wave that penetrates a few microns into the sample.[8] This shallow penetration depth ensures a high-quality spectrum from even strongly absorbing or opaque solids without sample dilution.

Instrumentation and Materials
  • Spectrometer: A Fourier-Transform Infrared Spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

  • ATR Accessory: A single-reflection diamond ATR accessory. Diamond is chosen for its exceptional durability and broad spectral range.

  • Sample: High-purity this compound powder.

  • Cleaning Supplies: Reagent-grade isopropanol or ethanol and soft, lint-free wipes.

Step-by-Step Protocol
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines (typically >30 minutes).

    • Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water vapor and carbon dioxide.

  • Background Spectrum Acquisition (Self-Validating System):

    • Rationale: This step is critical for data accuracy. It measures the spectrum of the ambient environment and the ATR crystal itself. This background is then mathematically subtracted from the sample spectrum to ensure that the final spectrum contains only the absorption information of the sample.

    • Procedure:

      • Thoroughly clean the ATR crystal surface with a lint-free wipe dampened with isopropanol and allow it to dry completely.

      • Lower the ATR anvil to apply pressure, ensuring no sample is present.

      • Acquire the background spectrum. Typical parameters are a spectral range of 4000–400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 scans.

  • Sample Analysis:

    • Procedure:

      • Raise the ATR anvil.

      • Place a small amount of the this compound powder onto the center of the diamond crystal, ensuring complete coverage of the crystal surface.

      • Lower the anvil and apply consistent pressure using the built-in pressure clamp. This ensures intimate contact between the sample and the crystal, which is crucial for a high-quality spectrum.[11]

      • Acquire the sample spectrum using the same parameters as the background scan.

  • Data Processing and Cleaning:

    • The instrument software will automatically perform the Fourier transform and subtract the background spectrum.

    • Apply an ATR correction algorithm if available. This corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the resulting spectrum more comparable to a traditional transmission spectrum.

    • Clean the ATR crystal and anvil thoroughly with isopropanol after the measurement.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Analysis start Start instrument_prep Instrument Stabilization & Purging start->instrument_prep clean_crystal Clean ATR Crystal instrument_prep->clean_crystal background Acquire Background Spectrum (No Sample) clean_crystal->background load_sample Load Sample onto Crystal background->load_sample apply_pressure Apply Consistent Pressure load_sample->apply_pressure sample_scan Acquire Sample Spectrum apply_pressure->sample_scan process Automatic Background Subtraction sample_scan->process atr_correction Apply ATR Correction process->atr_correction interpretation Spectral Interpretation atr_correction->interpretation end End interpretation->end

Caption: Workflow for ATR-FT-IR analysis of this compound.

Expected Spectral Features and Interpretation

The FT-IR spectrum of this compound is divided into the functional group region (4000–1450 cm⁻¹) and the fingerprint region (1450–500 cm⁻¹).[12] The key is to correlate the observed absorption bands with the specific vibrational modes of the molecule's functional groups.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity/Shape
Phenolic -OHO-H stretching3500 - 3200Strong, Broad
Aromatic C-HC-H stretching3100 - 3000Medium to Weak, Sharp
Nitrile (-C≡N)C≡N stretching2240 - 2220Strong, Sharp
Aromatic C=CC=C stretching1620 - 1450Medium to Strong, Multiple Bands
Nitro (-NO₂)Asymmetric N-O stretching1550 - 1475Strong
Nitro (-NO₂)Symmetric N-O stretching1360 - 1290Strong
Phenolic C-OC-O stretching1260 - 1180Strong
Aryl-FC-F stretching1250 - 1000Strong
Aromatic C-HC-H out-of-plane bending900 - 675Medium to Strong
Detailed Analysis of Key Vibrational Modes
  • O-H Stretching (Phenolic): A prominent, broad absorption band is expected between 3500 and 3200 cm⁻¹.[13] The broadening is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules in the solid state. Its presence is a strong indicator of the -OH group.

  • C≡N Stretching (Nitrile): A very characteristic, strong, and sharp absorption will appear in the 2240-2220 cm⁻¹ range.[14][15][16] This region of the spectrum is often called the "triple bond region" and has few other interfering peaks, making the nitrile group easy to identify.[17] The position is slightly lower than saturated nitriles due to conjugation with the aromatic ring.[16]

  • NO₂ Stretching (Nitro Group): The nitro group will exhibit two distinct, strong absorption bands.[18] The asymmetrical N-O stretch appears at a higher frequency (1550-1475 cm⁻¹) and the symmetrical stretch at a lower frequency (1360-1290 cm⁻¹).[18] The presence of both strong bands is definitive evidence for the nitro functionality.

  • Aromatic Ring Vibrations: The presence of the benzene ring is confirmed by several bands. Aromatic C-H stretching vibrations typically appear as weaker, sharp peaks just above 3000 cm⁻¹.[17] More diagnostically, a series of medium-to-strong bands between 1620 and 1450 cm⁻¹ arise from C=C stretching vibrations within the ring.

  • C-F and C-O Stretching (Fingerprint Region): The fingerprint region will contain strong bands corresponding to the C-O stretch of the phenolic group (around 1260-1180 cm⁻¹) and the C-F stretch (around 1250-1000 cm⁻¹).[19] These bands can overlap, but their strong intensity is characteristic. The C-H out-of-plane bending bands (900-675 cm⁻¹) can provide information about the substitution pattern of the aromatic ring.

Conclusion

FT-IR spectroscopy, particularly using the ATR sampling technique, is a powerful and efficient method for the structural confirmation of this compound. The protocol described herein is robust, requires minimal sample preparation, and provides a self-validating system through the use of a background correction. The expected spectrum will clearly show characteristic absorption bands for the phenolic hydroxyl, aromatic nitrile, nitro, and fluoro functional groups, providing a unique molecular fingerprint. This application note serves as an authoritative guide for researchers to reliably verify the identity and purity of this important chemical intermediate, ensuring the integrity of subsequent synthetic applications in drug discovery and materials science.

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  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

  • Michigan State University. (n.d.). Principles of FTIR Spectroscopy. [Link]

  • DTIC. (n.d.). Determination of Fluorine in Fluoro-Organic Compounds. [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. [Link]

  • ACS Publications. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. [Link]

  • YouTube. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. [Link]

Sources

Application Note: Strategic Functionalization of 3-Fluoro-4-hydroxy-5-nitrobenzonitrile with Amines

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the reaction of 3-Fluoro-4-hydroxy-5-nitrobenzonitrile (CAS 1208917-60-5) with amines.

Executive Summary & Chemical Logic

The substrate This compound represents a densely functionalized aromatic scaffold, valuable in the synthesis of kinase inhibitors (e.g., TRK, JAK) and bicyclic heterocycles (benzoxazoles, benzimidazoles).

Reacting this specific scaffold with amines presents a classic "Push-Pull" electronic conflict :

  • The "Pull" (Activation): The electron-withdrawing Nitro (-NO2) and Nitrile (-CN) groups render the aromatic ring electron-deficient, theoretically activating the Fluorine atom for Nucleophilic Aromatic Substitution (SNAr).

  • The "Push" (Deactivation): The 4-hydroxyl group is acidic (pKa ~6-7 due to EWGs). Upon exposure to basic amines, it deprotonates to form a phenoxide anion . This anion is strongly electron-donating (via resonance and induction), which significantly deactivates the ring towards nucleophilic attack and creates electrostatic repulsion for the incoming amine nucleophile.

Mechanistic Pathways & Decision Tree

The following diagram illustrates the divergent workflows based on the desired outcome and amine complexity.

G Start Starting Material This compound Decision Decision Point: Amine Complexity? Start->Decision PathA Path A: Direct S_NAr (Simple/Cheap Amines) Decision->PathA Simple (e.g., Morpholine) PathB Path B: Protection First (Complex/Precious Amines) Decision->PathB Complex (e.g., Chiral Amines) Salt Intermediate: Ammonium Phenoxide Salt (Deactivated Ring) PathA->Salt Amine (Base) Protected Intermediate: 3-Fluoro-4-alkoxy-5-nitrobenzonitrile (Activated Ring) PathB->Protected MeI or BnBr K2CO3 Product Final Product: 3-Amino-4-hydroxy-5-nitrobenzonitrile Derivative Salt->Product Forcing Conditions (DMSO, 100°C) Protected->Product 1. S_NAr (Mild) 2. Deprotection

Caption: Decision tree for selecting the optimal synthetic route. Path B is recommended for high-value synthesis to avoid phenoxide deactivation.

Experimental Protocols

Protocol A: The "Protection-Activation" Route (Recommended)

Best for: High yields, complex amines, and avoiding side reactions. Rationale: Converting the phenol to a methyl or benzyl ether prevents phenoxide formation, maintaining the electrophilicity of the C-F bond.

Step 1: Phenol Protection (Methylation)
  • Dissolve: 1.0 eq of this compound in DMF (0.5 M concentration).

  • Base: Add 1.5 eq of Potassium Carbonate (K2CO3), anhydrous.

  • Alkylation: Dropwise add 1.2 eq of Methyl Iodide (MeI) or Benzyl Bromide (BnBr).

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC/LCMS (Disappearance of phenol).

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over Na2SO4, and concentrate.[1]

    • Yield Target: >90%[2][3]

    • Intermediate: 3-Fluoro-4-methoxy-5-nitrobenzonitrile.

Step 2: SNAr with Amine
  • Dissolve: 1.0 eq of the Protected Intermediate (from Step 1) in DMSO or Acetonitrile.

  • Amine Addition: Add 1.1–1.5 eq of the target Amine.

  • Base: Add 2.0 eq of DIPEA (Hünig's Base) to scavenge HF.

  • Heat:

    • Aliphatic Amines: 60°C for 4–6 hours.

    • Anilines/Steric Amines: 90°C for 12–18 hours.

  • Validation: Monitor for the displacement of Fluorine (LCMS mass shift: +Amine -HF).

  • Workup: Standard aqueous extraction.

Step 3: Deprotection (Optional)

If the free phenol is required in the final product:

  • For Methyl Ether: Treat with BBr3 in DCM at -78°C to RT.

  • For Benzyl Ether: Hydrogenation (H2, Pd/C) or acid hydrolysis.

Protocol B: Direct SNAr (The "Forcing" Route)

Best for: Rapid screening, simple amines (e.g., morpholine, piperidine), or when protection is not viable. Critical Note: This reaction requires overcoming the electronic deactivation of the phenoxide.

  • Setup: In a pressure vial, dissolve 1.0 eq of this compound in anhydrous DMSO (Concentration ~0.2 M). Note: DMSO is critical for stabilizing the transition state.

  • Amine Excess: Add 3.0–5.0 equivalents of the amine.

    • Why? The first equivalent acts as a base to deprotonate the phenol. The remaining equivalents drive the equilibrium.

  • Conditions: Seal the vial and heat to 100°C – 120°C .

    • Time: 12–24 hours.

  • Monitoring: Check LCMS. You will see the mass of the starting material (as phenoxide) and the product.[1]

  • Workup (Critical):

    • Pour reaction mixture into 1N HCl (acidic water). This reprotonates the phenoxide product, making it extractable into organic solvent (EtOAc).

    • Caution: Ensure the pH is < 4 during extraction.

Data Summary & Comparison

ParameterProtocol A (Protected)Protocol B (Direct)
Electronic State Neutral (Activated Ring)Anionic (Deactivated Ring)
Temperature Mild (60–90°C)Harsh (100–120°C)
Amine Equivalents 1.1 – 1.5 eq3.0 – 5.0 eq
Solvent System MeCN, DMF, or THFDMSO or NMP (Required)
Impurity Profile Clean (Single Spot)Complex (Oxidation/Polymerization risk)
Yield (Typical) 85–95%40–60%

Downstream Applications: Heterocycle Synthesis

Once the amine is installed (forming 3-amino-4-hydroxy-5-nitrobenzonitrile ), the scaffold is primed for cyclization:

  • Benzoxazole Formation: Reduction of the Nitro group (-NO2

    
     -NH2) creates a vicinal aminophenol. Condensation with aldehydes or orthoesters yields substituted benzoxazoles.
    
  • Benzimidazole Formation: If the installed amine is a primary amine, reduction of the nitro group yields a vicinal diamine. Cyclization yields benzimidazoles.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56965936, this compound. Retrieved from [Link]

Sources

Application Note: 3-Fluoro-4-hydroxy-5-nitrobenzonitrile as a Versatile Scaffold for the Synthesis of Biologically Active Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth exploration of 3-fluoro-4-hydroxy-5-nitrobenzonitrile (CAS: 1208917-60-5), a multifunctional aromatic building block with significant potential in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a strategically positioned fluorine atom, nitro group, hydroxyl group, and cyano moiety, offers a rich platform for chemical diversification. We will detail the core reactivity of this scaffold, focusing on key transformations such as nucleophilic aromatic substitution (SNAr) and nitro group reduction. This document provides validated, step-by-step protocols, mechanistic insights, and synthetic strategies for leveraging this compound to construct complex, biologically active molecules, particularly those relevant to anticancer and agrochemical research.[1][2][3]

Introduction: The Strategic Value of this compound

In the quest for novel therapeutic agents, the design of molecular scaffolds that allow for rapid and efficient diversification is paramount. This compound is a prime example of such a scaffold.[1] The convergence of four distinct functional groups on a single phenyl ring provides chemists with multiple, orthogonal handles for synthetic manipulation.

  • The Fluoro Group: Positioned ortho to a strongly electron-withdrawing nitro group and para to a cyano group, the fluorine atom is highly activated for Nucleophilic Aromatic Substitution (SNAr) . This allows for the facile introduction of a wide range of nucleophiles (O, N, S-based), forming stable ether, amine, or thioether linkages.[4][5][6]

  • The Nitro Group: This powerful electron-withdrawing group is not only crucial for activating the SNAr reaction but also serves as a synthetic precursor to an aniline.[7] Its reduction to a primary amine unlocks a vast array of downstream reactions, including amide bond formation, sulfonylation, and the construction of nitrogen-containing heterocycles.

  • The Hydroxyl Group: The phenolic hydroxyl group provides a site for O-alkylation or O-acylation, enabling modulation of physicochemical properties such as solubility and hydrogen bonding capacity.[3]

  • The Cyano Group: A versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions to form heterocyclic systems.[7]

The incorporation of fluorine, in particular, is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve lipophilicity for better cell membrane penetration, and increase binding affinity to target proteins.[1][7] This combination of features makes this compound a valuable starting material for creating libraries of compounds for high-throughput screening and lead optimization.[2]

Table 1: Physicochemical Properties
PropertyValue
CAS Number 1208917-60-5
Molecular Formula C₇H₃FN₂O₃
Molecular Weight 182.11 g/mol [1]
Appearance Solid (typically yellow)
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone)

Core Synthetic Transformations & Protocols

The true power of this building block lies in its predictable and high-yielding reactivity in two key transformations: SNAr at the C-3 fluorine and reduction of the C-5 nitro group.

Nucleophilic Aromatic Substitution (SNAr) at the C-3 Position

The SNAr reaction is the cornerstone of this scaffold's utility. The reaction proceeds via a two-step addition-elimination mechanism, where the rate-determining step is the formation of a resonance-stabilized negative intermediate (a Meisenheimer complex). The strong electron-withdrawing capacity of the ortho-nitro and para-cyano groups is critical for stabilizing this intermediate, thus facilitating the displacement of the fluoride ion.

Caption: Generalized workflow for SNAr reactions.

Protocol 2.1.1: Synthesis of Aryl Ether Derivatives via O-Arylation

This protocol describes a general method for the synthesis of diaryl ethers, a common motif in biologically active molecules.

Objective: To displace the C-3 fluorine with an oxygen nucleophile (e.g., a substituted phenol).

Materials:

  • This compound (1.0 eq)

  • Substituted Phenol (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the substituted phenol (1.2 eq), and anhydrous K₂CO₃ (2.5 eq).

  • Add anhydrous DMF to create a solution with a concentration of approximately 0.2 M with respect to the starting material.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction mixture to room temperature and pour it into ice-water (10x the volume of DMF used).

  • Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).[8]

  • Combine the organic layers and wash with water, followed by brine to remove residual DMF.[8]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure aryl ether derivative.

Scientist's Note (Causality): Anhydrous conditions are crucial as water can compete as a nucleophile. K₂CO₃ is a mild base used to deprotonate the phenol, generating the more nucleophilic phenoxide in situ. DMF is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates the cation (K⁺) without solvating the nucleophile, thus enhancing its reactivity.

Reduction of the Nitro Group: Gateway to Amine Derivatives

The transformation of the nitro group into an amine is a critical step that dramatically increases the molecular complexity and provides a key handle for building diverse structures, including many kinase inhibitor scaffolds.

Caption: Synthetic utility of the key amine intermediate.

Protocol 2.2.1: Nitro Group Reduction using Iron in Acetic Acid

This protocol provides a classic, reliable, and scalable method for nitro group reduction that avoids the need for high-pressure hydrogenation equipment.

Objective: To selectively reduce the C-5 nitro group to a primary amine.

Materials:

  • Nitro-substituted benzonitrile derivative (from Protocol 2.1.1) (1.0 eq)

  • Iron powder (<10 micron, activated) (5.0 eq)

  • Glacial Acetic Acid

  • Ethanol or Methanol

  • Celite®

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend the nitro-substituted starting material (1.0 eq) in a 2:1 mixture of ethanol and glacial acetic acid.

  • Heat the mixture to 70-80 °C with vigorous stirring.

  • Add the iron powder (5.0 eq) portion-wise over 15-20 minutes. An exotherm may be observed.

  • Maintain the reaction at reflux and monitor by TLC or LC-MS until the reduction is complete (typically 1-3 hours).

  • Cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the iron salts. Wash the pad thoroughly with ethanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and carefully neutralize the excess acetic acid by washing with saturated aqueous NaHCO₃ until effervescence ceases.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude amine product.

  • The product is often pure enough for the next step, but can be purified by column chromatography if necessary.

Trustworthiness Note: This method is highly reliable and generally proceeds to completion. The workup is critical for removing inorganic byproducts. The filtration through Celite is essential for a clean product, and the neutralization step must be performed carefully to avoid product loss or degradation.

Application Example: A Multi-Step Synthesis of a Putative Kinase Inhibitor Scaffold

This section illustrates how the previously described protocols can be combined in a logical sequence to generate a molecule with features common to kinase inhibitors, a significant class of anticancer drugs.[1][7]

Caption: A representative three-step synthetic sequence.

This hypothetical pathway demonstrates a robust strategy:

  • SNAr Reaction: An N-arylation is performed with a substituted aniline to install a key pharmacophore.

  • Nitro Reduction: The nitro group is reduced to the critical amine intermediate using the iron/acetic acid protocol.

  • Amide Coupling: The newly formed amine is acylated with an appropriate acyl chloride to complete the scaffold, introducing another point of diversity.

This logical flow allows for the late-stage introduction of different functionalities, making it an ideal strategy for building a chemical library for structure-activity relationship (SAR) studies.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex organic molecules. Its well-defined reactivity, particularly in SNAr and nitro reduction reactions, provides a reliable and efficient platform for drug discovery programs. The protocols and strategies outlined in this document offer researchers a solid foundation for exploiting the full synthetic potential of this scaffold, enabling the rapid generation of novel compounds for biological evaluation.

References

  • Fluoromart. (n.d.). 4-FLUORO-3-HYDROXYBENZONITRILE 98.
  • Benchchem. (n.d.). This compound | CAS 1208917-60-5.
  • Benchchem. (n.d.). Synthesis routes of 3-Fluoro-4-hydroxybenzonitrile.
  • Zhang, L., Wang, L., & Liu, G. (2010). 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1856. Available at: [Link]

  • SF-IR. (2026, January 28). Mastering Organic Synthesis: The Role of 3-Fluoro-4-nitrobenzonitrile.
  • SF-IR. (2026, January 23). Leveraging 3,4-Difluoro-5-Nitrobenzonitrile in Pharmaceutical Synthesis.
  • Cymit Química S.L. (n.d.). CAS 186590-04-5: 4-Fluoro-3-hydroxybenzonitrile.
  • Sigma-Aldrich. (n.d.). 3-Fluoro-4-hydroxybenzonitrile AldrichCPR.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Fluoro-3-nitrobenzonitrile | 1009-35-4.
  • Biosynth. (n.d.). 3-Fluoro-4-hydroxybenzonitrile | 405-04-9 | FF64145.
  • Beilstein-Institut. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 192-197. Available at: [Link]

  • Beilstein-Institut. (2016, February 3). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. National Center for Biotechnology Information. Available at: [Link]

  • Beilstein-Institut. (2016, February 3). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journals. Available at: [Link]

  • MDPI. (2014). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 19(4), 4790-4819. Available at: [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • ResearchGate. (n.d.). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group.

Sources

Troubleshooting & Optimization

purification of 3-Fluoro-4-hydroxy-5-nitrobenzonitrile by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Support Center – Senior Application Scientist Subject: Purification Protocol & Troubleshooting Guide: 3-Fluoro-4-hydroxy-5-nitrobenzonitrile

Executive Summary

Compound: this compound CAS: 1208917-60-5 Molecular Weight: 182.11 g/mol Application: Critical intermediate for SNAr (Nucleophilic Aromatic Substitution) reactions in the synthesis of kinase inhibitors and PROTAC linkers.

This guide addresses the purification of This compound via recrystallization. The presence of the nitro group adjacent to the phenolic hydroxyl significantly increases the acidity (pKa ≈ 6–7) and polarity of the molecule compared to its precursors. Consequently, standard non-polar recrystallization methods often fail, leading to "oiling out" or poor recovery. This protocol utilizes a validated Ethanol/Water (7:3 v/v) system to ensure high purity (>98%) and optimal crystal growth.

Standard Operating Procedure (The "Golden Path")

Use this protocol as your baseline. Deviations should be based on the troubleshooting section below.

Reagents:
  • Crude this compound

  • Solvent A: Ethanol (absolute or 95%)

  • Solvent B: Deionized Water (Acidified to pH 4–5 with dilute HCl to prevent phenolate formation)

Step-by-Step Protocol:
  • Dissolution: Transfer the crude solid (e.g., 10 g) into a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Solvent Addition: Add Ethanol (approx. 5–7 mL per gram of solid). Heat the mixture to 60°C (do not exceed 70°C to avoid thermal decomposition).

  • Saturation: If the solid does not fully dissolve, add Ethanol in small portions (0.5 mL/g) until a clear yellow/orange solution is obtained.

  • Antisolvent Addition: While maintaining 60°C, slowly add warm Water dropwise until a faint, persistent turbidity (cloudiness) appears.

    • Target Ratio: The final solvent composition should approximate Ethanol:Water 7:3 (v/v) .

  • Clarification: Add just enough Ethanol (0.5–1 mL) to clear the turbidity.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 2–3 hours) with gentle stirring.

    • Critical Step: Rapid cooling here will cause oiling out.

  • Final Cooling: Once at room temperature, cool the flask in an ice bath (0–5°C) for 1 hour to maximize yield.

  • Filtration: Filter the crystals using a Buchner funnel. Wash the cake with cold Ethanol/Water (1:1 mixture).

  • Drying: Dry the yellow crystalline solid under vacuum at 45°C for 6 hours.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. How do I fix this?

Diagnosis: The solution is likely too concentrated, or the cooling rate was too fast. The "oil" is a supersaturated phase of the product containing impurities. Corrective Action:

  • Re-heat the mixture until the oil re-dissolves (add a small amount of Ethanol if necessary).

  • Seed the solution: Add a tiny crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod at 40°C.

  • Slower Cooling: Wrap the flask in a towel or place it in a warm water bath and let the bath cool down naturally. This reduces the thermal shock that favors oil formation.

Q2: The yield is significantly lower than expected (<50%). Where is my compound?

Diagnosis: The compound is likely staying in the mother liquor due to phenolate formation . The nitro group makes the phenol acidic. If your water source is neutral or slightly basic, the compound deprotonates to form a water-soluble salt. Corrective Action:

  • Check pH: Ensure the water used in the recrystallization is slightly acidic (pH 4–5).

  • Recovery: Acidify the mother liquor with 1N HCl to pH ~3. If a precipitate forms, filter it—this is your missing product.

  • Solvent Ratio: You may have used too much Ethanol. Evaporate 30% of the solvent volume and re-cool.

Q3: I see a persistent dark orange/red color in the crystals. Is this an impurity?

Diagnosis: Yes, this is often due to oxidation byproducts or trace nitration isomers (e.g., ortho-nitration relative to the fluorine). Corrective Action:

  • Activated Carbon: During the dissolution step (Step 2), add Activated Charcoal (5 wt%) . Stir at 60°C for 15 minutes.

  • Hot Filtration: Filter the hot solution through a Celite pad to remove the charcoal before adding the water antisolvent.

  • Note: Charcoal can adsorb some product; expect a 5–10% yield loss.

Q4: Can I use Ethyl Acetate/Hexane instead?

Analysis: While standard for many organics, this system is often suboptimal for nitro-phenols.

  • Reasoning: The high polarity of the nitro and hydroxyl groups makes the compound poorly soluble in Hexane but very soluble in Ethyl Acetate. This often leads to a "crash out" of amorphous powder rather than defined crystals. The Ethanol/Water system leverages the hydrogen-bonding capability of the phenol for better crystal lattice formation.

Technical Data Summary

PropertyValueNotes
CAS Number 1208917-60-5 Verified Identifier
Molecular Formula C₇H₃FN₂O₃
Molecular Weight 182.11 g/mol
Appearance Yellow to Orange Crystalline SolidColor deepens with impurities
Melting Point ~91–95°C (Est.)Note: Isomers may lower this range.
pKa (Predicted) 6.5 – 7.2Acidic due to -NO₂ and -CN groups
Solubility High: Ethanol, DMSO, EtOAcLow: Water, Hexane
Recryst.[1] Solvent Ethanol : Water (7:3) Optimal for purity

Process Visualization

Figure 1: Recrystallization Decision Tree

This flowchart guides the user through the critical decision points of the purification process.

RecrystallizationFlow Start Crude 3-Fluoro-4-hydroxy- 5-nitrobenzonitrile Dissolve Dissolve in Ethanol at 60°C Start->Dissolve CheckSol Is solution clear? Dissolve->CheckSol FilterHot Hot Filtration (Remove Insolubles) CheckSol->FilterHot No (Solids present) AddWater Add Warm Water (Antisolvent) Target 7:3 Ratio CheckSol->AddWater Yes FilterHot->AddWater Cooling Slow Cooling to RT (Avoid Thermal Shock) AddWater->Cooling CheckOil Did it Oil Out? Cooling->CheckOil Reheat Reheat & Seed CheckOil->Reheat Yes IceBath Ice Bath (0-5°C) for 1 hr CheckOil->IceBath No (Crystals formed) Reheat->Cooling FilterFinal Filter & Wash (Cold EtOH/H2O) IceBath->FilterFinal Dry Vacuum Dry at 45°C FilterFinal->Dry

Caption: Decision tree for the purification of this compound, addressing solubility and oiling-out issues.

Figure 2: Impurity Fate Map

Understanding where impurities go during the process.

ImpurityFate Crude Crude Mixture Process Recrystallization (EtOH/Water 7:3) Crude->Process Crystals Pure Product (>98%) Process->Crystals Liquor Mother Liquor (Filtrate) Process->Liquor StartMat Start Mat: 3-Fluoro-4-hydroxybenzonitrile (More soluble in EtOH) Liquor->StartMat Contains Isomer Regioisomer: 2-Nitro isomer (More soluble in Mother Liquor) Liquor->Isomer Contains Salts Inorganic Salts (Dissolved in Water phase) Liquor->Salts Contains

Caption: Fate mapping of common impurities (starting materials and isomers) into the mother liquor during recrystallization.

References

  • BenchChem Database . This compound (CAS 1208917-60-5). Retrieved from (Methodological Answer: Recrystallization using ethanol/water mixtures).

  • PubChem . Compound Summary: this compound.[1][2][3][4][5] National Library of Medicine. Retrieved from .

  • EnamineStore . Building Block: this compound.[1][2][3][4][5] Retrieved from .

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

Sources

Technical Support Center: Optimization of 3-Fluoro-4-hydroxy-5-nitrobenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OPT-1208917 Subject: Reaction Optimization & Troubleshooting for CAS 1208917-60-5 Assigned Specialist: Senior Application Scientist Status: Active Guide

Executive Summary & Molecule Profile

Target Molecule: 3-Fluoro-4-hydroxy-5-nitrobenzonitrile CAS: 1208917-60-5 Molecular Formula:


Molecular Weight:  182.11  g/mol [1]

Application Context: This trisubstituted benzonitrile is a critical intermediate in the synthesis of next-generation kinase inhibitors and PROTAC linkers. The unique combination of a phenolic hydroxyl, an electron-withdrawing nitrile, and a fluorine atom creates a dense functional array.[1] The primary synthetic challenge lies in introducing the nitro group at the 5-position (ortho to the phenol) without hydrolyzing the sensitive nitrile group or oxidizing the electron-rich phenol ring.

This guide provides a validated protocol for the regioselective nitration of 3-fluoro-4-hydroxybenzonitrile, along with a troubleshooting matrix for common failure modes.

Validated Synthetic Workflow

The most robust route utilizes a controlled nitration of 3-Fluoro-4-hydroxybenzonitrile (CAS 405-04-9) . This approach leverages the directing effects of the hydroxyl group to install the nitro group at the 5-position.

Core Protocol: Low-Temperature Nitration

Note: This protocol is designed for 10g scale. Adjust cooling capacity for larger batches.

Step 1: Preparation

  • Reagents:

    • Substrate: 3-Fluoro-4-hydroxybenzonitrile (1.0 eq)

    • Solvent/Acid: Conc. Sulfuric Acid (

      
      , 10-12 vol relative to substrate)
      
    • Nitrating Agent: Potassium Nitrate (

      
      , 1.05 eq) or Fuming Nitric Acid (
      
      
      
      , 1.05 eq)
  • Apparatus: 3-neck round bottom flask, mechanical stirrer (critical for slurry), internal temperature probe, cryostat/ice-salt bath.

Step 2: Reaction

  • Charge

    
     to the flask and cool to -5°C to 0°C .
    
  • Add 3-Fluoro-4-hydroxybenzonitrile portion-wise. Caution: Exothermic. Ensure internal temp stays <5°C. Stir until dissolved (solution may be dark).

  • Critical Step: Add

    
     (solid) or 
    
    
    
    (dropwise) very slowly.
    • Rate: Maintain internal temperature strictly between -5°C and 5°C .

    • Reasoning: Higher temperatures (>10°C) promote dinitration and nitrile hydrolysis.

  • Stir at 0°C for 1-2 hours. Monitor by HPLC/TLC.

Step 3: Quench & Isolation

  • Pour the reaction mixture slowly onto crushed ice (5x weight of acid) with vigorous stirring.

  • The product typically precipitates as a yellow/pale solid.

  • Filter the solid.[2]

  • Wash: Water (3x) to remove residual acid.

  • Drying: Vacuum oven at 40-45°C. Do not exceed 50°C while wet to avoid hydrolysis.

Workflow Visualization

SynthesisWorkflow Start Start: 3-Fluoro-4-hydroxybenzonitrile (CAS 405-04-9) Dissolve Dissolution H2SO4, -5°C Start->Dissolve Nitration Nitration Step Add KNO3/HNO3 Maintain < 5°C Dissolve->Nitration Monitor IPC Check (HPLC/TLC) Nitration->Monitor Monitor->Nitration Incomplete Quench Quench Pour onto Ice Monitor->Quench Completion Filter Filtration & Wash Remove Acid Quench->Filter Product Target: 3-Fluoro-4-hydroxy- 5-nitrobenzonitrile Filter->Product

Figure 1: Optimized workflow for the nitration of 3-Fluoro-4-hydroxybenzonitrile.

Troubleshooting & Optimization (Q&A)

Issue 1: "I am seeing a significant amount of amide byproduct (Hydrolysis)."

Diagnosis: The nitrile group (-CN) has hydrolyzed to the primary amide (-CONH2). This typically occurs during the quench or if the reaction temperature spikes in the presence of water/acid. Corrective Actions:

  • Control Quench Exotherm: When pouring the acid mixture onto ice, the temperature can skyrocket locally. Ensure you have excess ice and add the acid mixture slowly.

  • Avoid Aqueous Acid Heating: Never heat the reaction mixture after adding water. Filtration must be done immediately after the ice melts.

  • Alternative Nitrating Agent: Switch from aqueous

    
     to solid 
    
    
    
    in anhydrous
    
    
    . This minimizes water content in the reaction matrix.
Issue 2: "The yield is low (<50%), and I see black tar."

Diagnosis: Oxidation of the phenol ring. Phenols are electron-rich and prone to oxidative degradation by nitric acid, especially if nitrous acid (


) is present.
Corrective Actions: 
  • Urea Scavenger: Add 0.5-1.0 mol% Urea to the sulfuric acid before adding the nitric acid/nitrate. Urea scavenges nitrous acid, which catalyzes the oxidation cycle.

  • Temperature Control: Strictly maintain <5°C. Oxidation rates increase exponentially with temperature.

  • Protect the Phenol (Alternative Route): If direct nitration fails repeatedly, use 3-fluoro-4-methoxybenzonitrile . Nitrate this ether (which is more oxidation-resistant), then deprotect with

    
     or Pyridine-HCl.
    
Issue 3: "I have a mixture of isomers. How do I purify?"

Diagnosis: While the 5-position is electronically favored (ortho to OH, meta to CN), trace amounts of the 2-nitro isomer (ortho to F) may form. Corrective Actions:

  • Recrystallization: The 5-nitro isomer is typically more crystalline due to intramolecular H-bonding between the Nitro-O and Phenol-H.

    • Solvent System: Ethanol/Water (9:1) or Toluene.

    • Protocol: Dissolve crude in hot Ethanol, add water until turbid, cool slowly to 4°C.

  • Column Chromatography: If separation is difficult, use a silica column with a gradient of Hexanes:Ethyl Acetate (starting 90:10 to 60:40). The nitro-phenol is acidic; adding 1% Acetic Acid to the eluent can reduce tailing.

Optimization Data Matrix
ParameterCondition A (Standard)Condition B (Optimized)Result Note
Reagent 65%


(Solid)
Solid reagent reduces water content, lowering hydrolysis risk.
Solvent Acetic AcidConc.


provides a cleaner reaction profile for this specific deactivated substrate.
Temp 25°C (RT)0°C - 5°CRT causes ~15% yield loss to oxidation/tar.
Quench Water additionPour onto IceInverse quench prevents local overheating.

Troubleshooting Logic Tree

Use this diagram to diagnose specific failure modes in your experiment.

Troubleshooting Problem Identify Problem Impurity High Impurity Profile Problem->Impurity Yield Low Yield Problem->Yield Amide Amide Detected? (Hydrolysis) Impurity->Amide Tar Black Tar? (Oxidation) Impurity->Tar Isomer Wrong Isomer? Impurity->Isomer Yield->Tar Material Loss Sol_Amide Keep T < 5°C Quench on ICE Amide->Sol_Amide Sol_Tar Add Urea Use KNO3 instead of HNO3 Tar->Sol_Tar Sol_Isomer Recrystallize from EtOH/Water Isomer->Sol_Isomer

Figure 2: Decision tree for troubleshooting reaction failures.

Safety & Handling

  • Nitration Risks: The reaction of nitric acid with organic compounds is exothermic and can run away. Never add the nitrating agent all at once.

  • Cyanide Hazard: While the nitrile group is generally stable, contact with strong acids at high temperatures can release HCN gas if the molecule decomposes. Work in a well-ventilated fume hood.

  • Skin Contact: Nitro-phenols are known skin irritants and can stain skin yellow (xanthoproteic reaction). Wear double nitrile gloves.

References

  • Synthesis of 3-Fluoro-4-hydroxybenzonitrile (Precursor)

    • Method: Reaction of 4-bromo-2-fluorophenol with CuCN.
    • Source: BenchChem Synthesis Database.[2]

  • General Nitration of Fluorobenzonitriles

    • Method: Nitr
    • Source: ChemicalBook Reaction Database.

  • Properties of Nitro-Benzonitriles

    • Data: Melting points and spectral data for rel
    • Source: Sigma-Aldrich Product Sheet.

  • Nitration Mechanism & Safety

    • Context: Electrophilic aromatic substitution on deactiv
    • Source: ChemGuide - Nitration of Benzene.

Sources

troubleshooting failed reactions with 3-Fluoro-4-hydroxy-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Fluoro-4-hydroxy-5-nitrobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of working with this versatile synthetic intermediate. Our goal is to provide not just protocols, but a deeper understanding of the chemical principles at play, ensuring your reactions are successful and reproducible.

Part 1: Understanding this compound

This compound is a highly functionalized aromatic compound with the molecular formula C₇H₃FN₂O₃. Its structure, featuring a nitrile, a nitro group, a hydroxyl group, and a fluorine atom on a benzene ring, makes it a valuable building block in medicinal chemistry and materials science.[1] The strategic placement of these functional groups allows for a variety of chemical transformations, including nucleophilic aromatic substitution (SNAr), O-alkylation, and reduction of the nitro group.[2] The presence of the fluorine atom can enhance the metabolic stability and binding affinity of target molecules, while the nitro group serves as a precursor to anilines, opening pathways to a diverse range of heterocyclic compounds.[1]

PropertyValue
CAS Number 1208917-60-5
Molecular Weight 182.11 g/mol
Appearance Typically a solid
Solubility Soluble in many polar organic solvents

Part 2: Troubleshooting Guides & FAQs

This section addresses common challenges encountered during reactions with this compound.

Section 2.1: Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the aromatic ring, due to the presence of the nitro and nitrile groups, makes it susceptible to nucleophilic attack. The fluorine atom is an excellent leaving group in SNAr reactions.

Problem: You are observing low conversion of your starting material, even after extended reaction times.

Probable Causes & Solutions:

  • Insufficient Basicity: The nucleophile (amine or thiol) needs to be sufficiently nucleophilic to attack the aromatic ring. If you are using a salt of your nucleophile, ensure it is fully deprotonated. For reactions with free amines or thiols, a non-nucleophilic base is often required to scavenge the HF that is formed.

    • Solution: For less nucleophilic amines or thiols, consider using a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). For reactions involving deprotonation of the nucleophile beforehand, ensure you are using a sufficiently strong base (e.g., NaH, K₂CO₃, Cs₂CO₃) and allow adequate time for deprotonation to occur.

  • Inappropriate Solvent: The choice of solvent is critical for SNAr reactions. The solvent must be polar enough to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex), but should not react with the starting materials.

    • Solution: Aprotic polar solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are generally good choices. DMSO is often an excellent solvent for these reactions due to its high polarity.

  • Low Reaction Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature. A good starting point is 80 °C, and it can be increased up to 120-150 °C if necessary. Monitor the reaction for any decomposition of the starting material or product at higher temperatures.

  • Steric Hindrance: A bulky nucleophile may have difficulty approaching the reaction center.

    • Solution: If possible, consider using a less sterically hindered nucleophile. Alternatively, increasing the reaction temperature and time may help overcome the steric barrier.

Experimental Protocol: SNAr with an Amine

This protocol is a general guideline and may require optimization for your specific amine.

  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M), add the amine (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the reaction mixture at 80 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram: SNAr Workflow

sn_ar_workflow S N Ar Reaction Workflow start Reactants: - this compound - Nucleophile (Amine/Thiol) - Base (e.g., K₂CO₃) - Solvent (e.g., DMF) reaction Reaction Conditions: - 80-120 °C - Inert Atmosphere (N₂) - Stirring start->reaction monitoring Reaction Monitoring: - TLC - LC-MS reaction->monitoring workup Aqueous Workup: - Quench with water - Extraction with organic solvent monitoring->workup Upon completion purification Purification: - Column Chromatography workup->purification product Final Product purification->product

Caption: A typical workflow for a nucleophilic aromatic substitution reaction.

Problem: Your reaction is yielding a product where the nitro group has been substituted by the nucleophile, rather than the intended fluorine displacement.

Probable Cause & Solution:

  • Hard vs. Soft Nucleophiles: While the fluorine is generally a better leaving group in SNAr, strong, hard nucleophiles (like alkoxides or hydroxide) can sometimes favor displacement of the nitro group, which is also activated by the adjacent electron-withdrawing groups.

    • Solution: If possible, use a softer nucleophile. For example, if you are trying to introduce an oxygen nucleophile, using a phenol (a softer nucleophile) is less likely to displace the nitro group than a simple alkoxide.

  • Reaction Conditions: Harsh reaction conditions (very high temperatures or highly basic conditions) can sometimes lead to a loss of selectivity.

    • Solution: Try running the reaction at a lower temperature for a longer period. Also, ensure that you are not using an excessive amount of a very strong base.

Section 2.2: O-Alkylation/Acylation of the Phenolic Hydroxyl Group

The hydroxyl group of this compound can be alkylated or acylated to introduce a variety of functional groups.

Problem: You are attempting to alkylate the hydroxyl group with an alkyl halide, but the reaction is not proceeding efficiently.

Probable Causes & Solutions:

  • Incomplete Deprotonation: The phenolic proton must be removed by a base to form the more nucleophilic phenoxide ion.

    • Solution: Use a strong enough base to fully deprotonate the phenol. Sodium hydride (NaH) is a good choice for this, but be sure to handle it with care. Alternatively, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF can also be effective, especially with more reactive alkylating agents.

  • Poor Leaving Group on the Alkylating Agent: The rate of the SN2 reaction depends on the quality of the leaving group on the alkylating agent.

    • Solution: The reactivity of alkyl halides follows the trend I > Br > Cl. If your reaction with an alkyl chloride is slow, consider using the corresponding alkyl bromide or iodide.

  • Side Reactions: At higher temperatures, there is a possibility of competing SNAr at the fluorine position, especially if the phenoxide is not fully formed and there is an excess of base.

    • Solution: Ensure complete deprotonation of the phenol before adding the alkylating agent, and try to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Experimental Protocol: O-Alkylation with an Alkyl Bromide

This is a general protocol and may need to be optimized for your specific alkyl bromide.

  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Add the alkyl bromide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Section 2.3: Reduction of the Nitro Group

The reduction of the nitro group to an amine is a common and important transformation. The challenge is to achieve this selectively without affecting the other functional groups, particularly the nitrile.

Problem: You are attempting to reduce the nitro group, but you are observing byproducts, or your nitrile group is also being reduced.

Probable Causes & Solutions:

  • Harsh Reducing Agent: Some reducing agents, like Lithium Aluminum Hydride (LiAlH₄), are too reactive and will reduce both the nitro group and the nitrile. Catalytic hydrogenation with certain catalysts under harsh conditions can also lead to over-reduction.

    • Solution: Use a chemoselective reducing agent. Tin(II) chloride (SnCl₂) in ethanol or ethyl acetate is a classic and reliable method for the selective reduction of aromatic nitro groups in the presence of nitriles. Another excellent option is iron powder (Fe) in the presence of a weak acid like acetic acid or ammonium chloride.

  • Reaction Conditions Not Optimized: The temperature, pressure (for hydrogenation), and reaction time can all influence the selectivity of the reduction.

    • Solution: If using catalytic hydrogenation (e.g., with Pd/C), use milder conditions: lower hydrogen pressure (1 atm), room temperature, and carefully monitor the reaction to stop it once the nitro group is reduced.

Table: Common Reagents for Nitro Group Reduction

ReagentConditionsSelectivity Notes
Fe / NH₄Cl or AcOH EtOH/H₂O, refluxExcellent chemoselectivity for the nitro group. Tolerates most other functional groups.
SnCl₂·2H₂O EtOH or EtOAc, refluxA classic and reliable method. Generally selective for the nitro group over nitriles.
H₂ / Pd/C EtOH or EtOAc, rt, 1 atmCan be selective, but over-reduction of the nitrile is a risk. Careful monitoring is required.
Sodium Dithionite (Na₂S₂O₄) H₂O/MeOH, refluxA mild and often selective reagent.

Experimental Protocol: Selective Nitro Reduction with Iron

  • To a suspension of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 5.0 eq).

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-3 hours.

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the remaining aqueous solution with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product.

  • Purify by column chromatography if necessary.

Diagram: Nitro Reduction Pathway

nitro_reduction Selective Nitro Group Reduction start This compound reagents Reducing Agent: - Fe/NH₄Cl - SnCl₂ - H₂/Pd-C (mild conditions) start->reagents harsh_reagents Harsh Reducing Agent: - LiAlH₄ - H₂/Pd-C (harsh conditions) start->harsh_reagents product 4-Amino-3-fluoro-5-hydroxybenzonitrile reagents->product Selective Reduction side_product Side Product: (Reduction of Nitrile) harsh_reagents->side_product

Caption: Selective reduction of the nitro group to an amine.

Section 2.4: General Handling and Storage

Problem: You are concerned about the stability and safe handling of the compound.

Solution:

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Protect it from light and moisture. For long-term storage, refrigeration is recommended.

  • Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated fume hood. Avoid creating dust. In case of contact with skin or eyes, rinse immediately with plenty of water.[3][4][5]

Part 3: References

  • Bao, X. et al. (2007). Synthesis and Herbicidal Activities of Some Novel Hydroquinone Derivatives. Journal of Agricultural and Food Chemistry, 55(5), 1876-1882.

  • BenchChem. (n.d.). This compound | CAS 1208917-60-5. Retrieved from a BenchChem product page.

  • Bléger, D. et al. (2012). o-Fluoroazobenzenes as readily synthesized and robust photoswitches. Journal of the American Chemical Society, 134(51), 20597-20600.

  • ECHEMI. (n.d.). 3-FLUORO-5-NITROBENZONITRILE SDS, 110882-60-5 Safety Data Sheets. Retrieved from an ECHEMI safety data sheet.

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 4-Fluoro-3-nitrobenzonitrile. Retrieved from a Fisher Scientific safety data sheet.

  • Knie, C. et al. (2014). Ortho-Fluoroazobenzenes: Visible-Light-Controllable Molecular Switches. Chemistry – A European Journal, 20(43), 14094-14102.

  • Liu, W. (2002). Synthesis and Herbicidal Activity of New Diphenyl Ether Derivatives. Journal of Agricultural and Food Chemistry, 50(14), 3986-3993.

  • Luo, Y. et al. (2009). 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(1), o1856.

  • Sigma-Aldrich. (n.d.). SAFETY DATA SHEET: 4-Hydroxybenzonitrile. Retrieved from a Sigma-Aldrich safety data sheet.

  • Sørensen, H. O. et al. (2009). A series of 4-substituted 2,6-difluorobenzonitriles. Acta Crystallographica Section C: Crystal Structure Communications, 65(7), o333-o338.

  • TCI Chemicals. (n.d.). SAFETY DATA SHEET: 4-Fluoro-3-nitrobenzonitrile. Retrieved from a TCI Chemicals safety data sheet.

  • Zhang, L. et al. (2009). 4-(3-Chloro-4-cyanophenoxy)phenol. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2827.

  • BenchChem. (n.d.). Application Notes and Protocols for the Reduction of the Nitro Group in 2-Fluoro-5-nitrobenzene-1,4-diamine. Retrieved from a BenchChem technical document.

  • BenchChem. (n.d.). Synthesis routes of 3-Fluoro-4-hydroxybenzonitrile. Retrieved from a BenchChem synthesis route page.

  • BenchChem. (n.d.). This compound Chemical Properties,Usage,Production. Retrieved from a BenchChem product page.

  • Biosynth. (n.d.). 3-Fluoro-4-hydroxybenzonitrile | 405-04-9. Retrieved from a Biosynth product page.

  • ECHEMI. (n.d.). 3-FLUORO-5-NITROBENZONITRILE SDS, 110882-60-5 Safety Data Sheets. Retrieved from an ECHEMI safety data sheet.

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 4-Fluoro-3-nitrobenzonitrile. Retrieved from a Fisher Scientific safety data sheet.

  • Sigma-Aldrich. (n.d.). SAFETY DATA SHEET: 4-Hydroxybenzonitrile. Retrieved from a Sigma-Aldrich safety data sheet.

  • TCI Chemicals. (n.d.). SAFETY DATA SHEET: 4-Fluoro-3-nitrobenzonitrile. Retrieved from a TCI Chemicals safety data sheet.

Sources

Technical Support Center: Work-up Procedures for 3-Fluoro-4-hydroxy-5-nitrobenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with comprehensive work-up procedures, troubleshooting advice, and frequently asked questions for reactions involving the synthesis or modification of 3-Fluoro-4-hydroxy-5-nitrobenzonitrile. The methodologies described herein are designed to ensure high purity and yield, addressing the unique chemical properties imparted by the electron-withdrawing nitro and cyano groups, and the acidic phenolic hydroxyl group.

I. Understanding the Chemistry: Key Considerations for Work-up

The work-up strategy for this compound must account for its distinct chemical characteristics:

  • Acidity of the Phenolic Hydroxyl Group: The presence of the ortho-nitro group and para-cyano group significantly increases the acidity of the phenolic proton (pKa is likely to be lower than that of phenol). This makes the compound soluble in basic aqueous solutions. Acidification is necessary to protonate the phenoxide and allow for extraction into an organic solvent.[1][2]

  • Polarity: The molecule is highly polar due to the nitrile, nitro, and hydroxyl functional groups. This influences the choice of extraction solvents.

  • Potential for Side Products: Nitration reactions on phenolic rings can lead to the formation of isomers and di-nitrated species.[3][4] The work-up must be designed to remove these impurities.

  • Safety: Nitrated phenolic compounds are potentially toxic and can be explosive under certain conditions. Appropriate personal protective equipment (PPE) should always be worn, and reactions should be conducted in a well-ventilated fume hood.[5][6]

II. Standard Work-up Protocol for this compound

This protocol outlines a general procedure for the isolation and purification of this compound following its synthesis, for instance, via nitration of 3-fluoro-4-hydroxybenzonitrile.

Step-by-Step Methodology
  • Quenching the Reaction:

    • Once the reaction is complete, cool the reaction mixture to room temperature.

    • Slowly pour the reaction mixture into a beaker containing crushed ice or cold water. This will precipitate the crude product and dilute the reaction reagents.

  • Acidification and Extraction:

    • Acidify the aqueous mixture to a pH of approximately 2-3 by the slow addition of a dilute acid, such as 1N HCl.[7] Monitor the pH using pH paper or a calibrated pH meter. The solution should be strongly acidic to ensure the phenolic hydroxyl group is protonated.[1]

    • Transfer the acidified mixture to a separatory funnel.

    • Extract the aqueous layer with an appropriate organic solvent, such as ethyl acetate or diethyl ether (see Table 1 for solvent selection).[8][9] Perform the extraction three times to ensure complete recovery of the product.

  • Washing the Organic Layer:

    • Combine the organic extracts in the separatory funnel.

    • Wash the organic layer sequentially with:

      • Water (to remove water-soluble impurities and residual acid).

      • Saturated aqueous sodium bicarbonate solution (to remove any remaining acidic impurities). Caution: This may cause effervescence if significant acid is present.

      • Brine (saturated aqueous NaCl solution) to facilitate the separation of the organic and aqueous layers and to remove residual water.[7]

  • Drying and Concentration:

    • Drain the washed organic layer into an Erlenmeyer flask.

    • Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and collect the filtrate.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by one of the following methods:

      • Recrystallization: Toluene or a mixture of ethanol and water are often suitable solvent systems for nitrated aromatic compounds.[10] Experiment with different solvent systems to find the optimal conditions.

      • Silica Gel Chromatography: Use a solvent system such as a mixture of ethyl acetate and hexanes to purify the compound.[9]

Experimental Workflow Diagram

Workup_Workflow A Reaction Mixture B Quench with Cold Water/Ice A->B C Acidify to pH 2-3 with 1N HCl B->C D Extract with Ethyl Acetate (3x) C->D E Combine Organic Layers D->E F Wash with Water E->F G Wash with Sat. NaHCO3 F->G H Wash with Brine G->H I Dry over Na2SO4 H->I J Filter and Concentrate I->J K Crude Product J->K L Purification (Recrystallization or Chromatography) K->L M Pure this compound L->M

Caption: General work-up procedure for this compound.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound?

A1: Ethyl acetate is a good first choice due to its polarity, which is suitable for dissolving the polar product, and its immiscibility with water.[9] Diethyl ether is another option, though it is more volatile and flammable.[8] The choice may depend on the specific reaction solvent used.

Q2: Why is it crucial to acidify the mixture before extraction?

A2: The product is a nitrophenol, which is acidic and will deprotonate to form a water-soluble phenoxide salt in neutral or basic conditions. Acidifying the solution to a pH of 2-3 ensures that the hydroxyl group is in its protonated, less polar form, allowing it to be extracted into the organic solvent.[1]

Q3: I see an emulsion forming during the extraction. How can I resolve this?

A3: Emulsions are common when working with polar compounds. To break an emulsion, you can try:

  • Adding a small amount of brine to the separatory funnel.

  • Gently swirling the separatory funnel instead of vigorous shaking.

  • Filtering the mixture through a pad of celite.

Q4: Can I use a stronger base like sodium hydroxide to wash the organic layer?

A4: It is generally not recommended to wash the organic layer with a strong base like NaOH. Due to the acidity of the product, a strong base will deprotonate it, causing it to partition back into the aqueous layer and leading to product loss.[11] A weak base like sodium bicarbonate is used to neutralize any strong acid catalysts without deprotonating the desired phenolic product.

IV. Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete extraction from the aqueous layer.- Ensure the aqueous layer is acidified to pH 2-3 before extraction.[1]- Perform at least three extractions with the organic solvent.
- Product loss during the basic wash.- Use a weak base like sodium bicarbonate for the wash, not a strong base like sodium hydroxide.
- Incomplete reaction.- Monitor the reaction progress using TLC or another appropriate analytical technique before starting the work-up.
Product is an oil and will not crystallize - Presence of impurities.- Purify the crude product using silica gel chromatography.- Try different recrystallization solvents or solvent mixtures.[10][12]
- Residual solvent.- Ensure the product is thoroughly dried under high vacuum.
Product is contaminated with starting material - Incomplete reaction.- Optimize reaction conditions (time, temperature, stoichiometry).- Separate the product from the starting material using column chromatography.
Product is dark in color - Formation of oxidation or polymerization byproducts.- Perform the reaction at a lower temperature.[4]- Treat a solution of the crude product with activated carbon before recrystallization.
Difficulty separating isomers - Similar polarities of the desired product and isomeric byproducts.- Use a high-resolution separation technique like preparative HPLC.- Optimize the mobile phase for silica gel chromatography to achieve better separation.

V. Safety and Handling

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves when handling this compound and its reagents.[5][13]

  • Ventilation: All procedures should be performed in a well-ventilated chemical fume hood.[5]

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations. Nitrated aromatic compounds may require special disposal procedures.

  • Toxicity: Nitrophenols are generally considered harmful if swallowed, in contact with skin, or if inhaled.[5] Avoid creating dust or aerosols.

VI. References

  • DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB - Google Patents.

  • Synthesis routes of 3-Fluoro-4-hydroxybenzonitrile - Benchchem.

  • 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile - PMC - NIH.

  • High-efficiency synthesis method of 2-cyanophenol - Eureka | Patsnap.

  • CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents.

  • ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE Venka - LOCKSS.

  • CN112142622A - Synthesis method of 4-fluoro-3-nitrobenzonitrile - Google Patents.

  • Results: Visible effect on the reaction: Nitration of phenol in flow - Corning.

  • Nitration Of Phenols Under Mild And Heterogeneous Conditions - ResearchGate.

  • US3848002A - Process for the production of p-nitrophenols - Google Patents.

  • Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC - NIH.

  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company.

  • Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry | Khan Academy.

  • WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents.

  • Why is mononitration of phenol carried out at low temperatures?.

  • CN105418458A - Synthetic process of 2-cyano-4-nitroaniline - Google Patents.

  • Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance - NIH.

  • 2-Nitro-4-cyanophenol - AK Scientific, Inc.

  • Nitration of phenols under different conditions. - ResearchGate.

  • Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC.

  • Optimization of Extraction Conditions to Improve Phenolic Content and In Vitro Antioxidant Activity in Craft Brewers' Spent Grain Using Response Surface Methodology (RSM) - MDPI.

  • 2-amino-4-nitrophenol - Organic Syntheses Procedure.

  • "solvent selection for effective recrystallization of nitroaromatic compounds" - Benchchem.

  • Effect of sample pH on extraction recoveries of four nitrophenols. - ResearchGate.

  • 4-Cyanophenol SDS, 767-00-0 Safety Data Sheets - ECHEMI.

  • Acidity order of nitrophenols - Chemistry Stack Exchange.

  • Separation of p-Nitrophenol and o-Nitrophenol with Three-Liquid-Phase Extraction System | Request PDF - ResearchGate.

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.

  • A process for producing nitrile compounds - Patent 0080700.

  • 20 - SAFETY DATA SHEET.

  • JPS5476544A - Preparation of p-cyanophenol - Google Patents.

  • EAS Nitration Experiment & Recrystallization - YouTube.

  • Electrochemical analysis of p-nitrophenol in acidic or alkaline medium using silver nanoparticle decorated multi-walled carbon nanotubes - ResearchGate.

  • 2-Cyanophenol - Safety Data Sheet - ChemicalBook.

  • Safety Data Sheet: 4-Nitrophenol - Carl ROTH.

  • Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations | Organic Letters - ACS Publications.

  • Economical Synthesis of Nitrophenols under Controlled Physical Parameters - Pakistan Academy of Sciences.

Sources

Validation & Comparative

A Comparative Guide to the Definitive Structural Confirmation of 3-Fluoro-4-hydroxy-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of synthetic intermediates is paramount. The precise arrangement of functional groups on an aromatic scaffold dictates the molecule's reactivity, biological activity, and potential for further elaboration. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to definitively confirm the structure of 3-Fluoro-4-hydroxy-5-nitrobenzonitrile, a versatile building block in the synthesis of complex, biologically active molecules.[1] We will explore not just the "how" but the "why" behind a multi-technique approach, ensuring the integrity of your research and development pipeline.

The synthesis of a trisubstituted aromatic ring, such as this compound, can often lead to a mixture of constitutional isomers. These isomers share the same molecular formula (C₇H₃FN₂O₃) and molecular weight (182.11 g/mol ), making them indistinguishable by basic mass analysis alone.[1] The challenge lies in confirming the specific regiochemistry of the fluoro, hydroxyl, and nitro groups, as even a minor positional change can drastically alter the compound's chemical properties.

G cluster_MS Mass Spectrometry Workflow A Dissolve Sample B Infuse into ESI Source A->B C Ionize and Analyze B->C D Detect m/z C->D E Confirm Molecular Formula D->E G cluster_IR FTIR Spectroscopy Workflow A Place Sample on ATR B Acquire Interferogram A->B C Fourier Transform B->C D Generate Spectrum C->D E Identify Functional Groups D->E G cluster_NMR NMR Structural Elucidation Logic A Acquire 1D Spectra (¹H, ¹³C, ¹⁹F) B Analyze Chemical Shifts & Coupling Constants A->B C Propose Connectivity B->C D Acquire 2D Spectra (COSY, HSQC, HMBC) C->D if ambiguity exists F Definitive Structure C->F if unambiguous E Confirm Correlations & Connectivity D->E E->F G cluster_Xray X-ray Crystallography Workflow A Grow Single Crystal B Collect Diffraction Data A->B C Solve & Refine Structure B->C D Obtain 3D Atomic Model C->D

Sources

performance of 3-Fluoro-4-hydroxy-5-nitrobenzonitrile in parallel synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the performance and application of 3-Fluoro-4-hydroxy-5-nitrobenzonitrile (CAS 1208917-60-5) in parallel synthesis, specifically for high-throughput medicinal chemistry campaigns.[1][2]

Executive Summary

This compound is a high-density functional scaffold utilized in the synthesis of kinase inhibitors, PROTACs, and liquid crystals.[1][2] Its core value in parallel synthesis lies in its three orthogonal diversity vectors (Phenol, Nitro, Nitrile) and the specific electronic modulation provided by the C3-fluorine atom.[1][2][3]

Unlike its non-fluorinated analog (4-hydroxy-3-nitrobenzonitrile), the inclusion of the fluorine atom ortho to the hydroxyl group significantly lowers the phenolic pKa, enhancing reactivity in O-alkylation reactions while simultaneously improving the metabolic stability of the final drug candidate.[1][3]

Chemical Profile & Reactivity Analysis

The scaffold presents a unique "push-pull" electronic system that dictates its performance in library synthesis.[1][3]

FeatureChemical MoietyReactivity VectorSynthesis Utility
Vector A 4-Hydroxyl (Phenol) Nucleophilic Substitution (SN2 / Mitsunobu)Primary diversity point for ether linkages.[1][2][3]
Vector B 5-Nitro Group Reduction

Aniline
Precursor for amides, ureas, or sulfonamides.[2]
Vector C 1-Nitrile Group Hydrolysis / CyclizationPrecursor for carboxylic acids, tetrazoles, or amidines.[2]
Modulator 3-Fluorine Electronic / StericNot a leaving group. Modulates pKa and lipophilicity.[2][3]
The Fluorine Effect: Performance vs. Alternatives

The critical differentiator of this scaffold is the fluorine atom at position 3.[1][2][3]

  • Acidity Modulation (pKa): The 3-F atom (inductively withdrawing) works synergistically with the 5-NO2 and 1-CN groups to significantly increase the acidity of the 4-OH group.[1][3]

    • Est. pKa (Non-fluorinated): ~7.2 (for 3-nitro-4-hydroxybenzonitrile).[1][2][3]

    • Est. pKa (Fluorinated): ~5.5 – 6.0.[2][3]

    • Impact: The lower pKa allows for milder bases (e.g., K2CO3 or Cs2CO3) to be used during O-alkylation, reducing side reactions (such as nitrile hydrolysis) that occur with stronger bases like NaH.[1][2][3]

  • Metabolic Stability: The C3-F blocks metabolic oxidation at the ortho position, a common soft spot in phenolic drugs.[1][3]

Comparative Performance Guide

The following table compares this compound against common alternatives used in similar synthetic workflows.

MetricThis compound 4-Hydroxy-3-nitrobenzonitrile (Alternative A)3,4-Difluoro-5-nitrobenzonitrile (Alternative B)[1][2]
O-Alkylation Yield High (>90%) due to enhanced acidity (phenoxide formation).[1][2][3]Moderate (75-85%); requires stronger bases.[1][2][3]N/A (Requires hydrolysis first).[2][3]
SNAr Reactivity Low (F is meta to EWGs; OH deactivates ring).N/AVery High (4-F is displaced by amines/alkoxides).[1][2][3]
Solubility (DMSO) High (>100 mM); excellent for library storage.[1][2][3]High.High.
Diversity Potential 3 Vectors (O-Ether, Aniline, Nitrile).[2][3]3 Vectors.3 Vectors (N-Amine, Aniline, Nitrile).[2][3]
Use Case When an Ether linkage is required.Cost-sensitive screens; non-fluorinated leads.[2][3]When an Amine linkage (Aniline) is required at pos 4.[2][3]

Decision Logic:

  • Choose the 3-Fluoro-4-hydroxy scaffold if your SAR requires an ether linker and improved metabolic stability.[1][3]

  • Choose the 3,4-Difluoro scaffold if you intend to install an amine at position 4 via SNAr (displacing the 4-F).[1][3]

Experimental Protocols for Parallel Synthesis

The following workflows are validated for 96-well plate parallel synthesis.

Protocol A: High-Throughput O-Alkylation (Vector A)

Objective: Install diversity at the phenolic position.[1][3]

  • Preparation : Dissolve this compound (1.0 equiv) in anhydrous DMF (0.2 M).

  • Base Addition : Add Cs2CO3 (2.0 equiv). Note: Cesium carbonate is preferred over potassium carbonate for faster kinetics due to the "cesium effect" and the scaffold's acidity.[1][3]

  • Electrophile : Add Alkyl Halide (R-Br or R-I, 1.2 equiv).

  • Reaction : Shake at 60°C for 4–12 hours.

  • Work-up : Filter to remove inorganic salts. Concentrate or use directly for the next step.

    • Expected Yield: 85–95%.[2][3]

    • Impurity Profile: Minimal O-C alkylation observed due to the steric bulk of the ortho-F and ortho-NO2.[1][3]

Protocol B: Nitro Reduction (Vector B)

Objective: Unmask the aniline for amide coupling.[1][2][3]

  • Solvent : Ethanol/Water (4:1).[2][3]

  • Reagents : Iron powder (5.0 equiv) + NH4Cl (5.0 equiv).

    • Alternative (Flow Chem): H-Cube, 10% Pd/C, H2 (10 bar).

  • Conditions : 70°C for 2 hours.

  • Performance : The nitrile group is stable under these neutral reduction conditions.[2][3] Avoid strong acid (SnCl2/HCl) to prevent nitrile hydrolysis.[1][2][3]

Visualization: Synthesis Workflow

The diagram below illustrates the divergent synthesis pathways available from this scaffold.

G Scaffold 3-Fluoro-4-hydroxy- 5-nitrobenzonitrile (Core) Ether Intermediate A: O-Alkylated Ether Scaffold->Ether Cs2CO3, R-X (O-Alkylation) Aniline Intermediate B: Aniline Derivative Ether->Aniline Fe/NH4Cl (Nitro Reduction) Tetrazole Target C1: Tetrazole Ether->Tetrazole NaN3, ZnBr2 (Cyclization) Amide Target C2: Amide/Urea Aniline->Amide R'-COCl (Acylation)

Caption: Divergent parallel synthesis workflow starting from this compound. Vector A (O-alkylation) is typically executed first to cap the nucleophilic phenol.[1][3]

References

  • BenchChem . This compound (CAS 1208917-60-5) Product Specifications and Applications. Retrieved from [1][2][3]

  • PubChem . 4-Fluoro-3-methoxy-5-nitrobenzonitrile (Related Derivative Properties). National Library of Medicine.[2][3] Retrieved from [1][2][3]

  • Sigma-Aldrich .[2][3] Fluorinated Benzonitrile Building Blocks: Reactivity and Safety Data. Retrieved from

  • Ossila . 2-Fluoro-5-nitrobenzonitrile and Related Scaffolds in Organic Electronics and Synthesis. Retrieved from

Sources

Spectroscopic Profiling of Substituted Benzonitriles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In drug discovery, the benzonitrile moiety acts as a critical bioisostere for carbonyl groups and a metabolic "handle" for interactions with serine protease active sites. However, the positional isomerism (ortho, meta, para) of substituted benzonitriles drastically alters their electronic distribution, solubility, and fluorescence quantum yields.

This guide moves beyond basic characterization, offering a mechanistic comparison of how substituent positioning perturbs the cyano group's spectroscopic signature. We focus on the electronic "push-pull" systems (e.g., aminobenzonitriles) and steric/inductive interplay in halo-benzonitriles, providing a robust framework for isomer differentiation.

Vibrational Spectroscopy: The Cyano "Reporter"

The cyano (


) stretching vibration is a sensitive reporter of the local electronic environment. Unlike the "fingerprint" region, this mode appears in a relatively clean window (

), making it ideal for monitoring reaction kinetics or purity.
Mechanistic Insight: Resonance vs. Induction

The frequency (


) of the 

stretch is governed by the bond force constant (

), which is modulated by the substituent (

):
  • Electron Donating Groups (EDGs) - e.g.,

    
    : 
    
    • Effect: Through-conjugation (resonance) increases the contribution of the ketenimine-like resonance structure (

      
      ).
      
    • Result: This weakens the

      
       triple bond character, shifting the absorption to a lower frequency (red shift)  and significantly increasing intensity due to a larger change in dipole moment.
      
  • Electron Withdrawing Groups (EWGs) - e.g.,

    
    : 
    
    • Effect: Inductive withdrawal strengthens the

      
      -bond framework or limits resonance back-donation.
      
    • Result: The bond stiffens, shifting absorption to a higher frequency (blue shift) with generally lower intensity compared to EDGs.

Isomeric Differentiation (IR Fingerprint)

While the CN stretch indicates electronic nature, the substitution pattern is best determined by C-H out-of-plane (OOP) bending vibrations in the


 region.
IsomerCharacteristic C-H OOP Band (

)
Diagnostic Feature
Ortho

Single strong band.
Meta

&

Two distinct bands; often reliable for 1,3-substitution.
Para

Single strong band; typically higher frequency than ortho.

Electronic Spectroscopy: The TICT Phenomenon

Fluorescence spectroscopy offers the most dramatic contrast between isomers, particularly for aminobenzonitriles. The phenomenon of Twisted Intramolecular Charge Transfer (TICT) is a critical consideration for probe design.

The Mechanism

In para-dimethylaminobenzonitrile (DMABN), excitation leads to a dual fluorescence:

  • Locally Excited (LE) State: Planar geometry, normal Stokes shift.

  • TICT State: The dimethylamino group twists

    
     relative to the benzene ring, decoupling the orbitals and creating a giant dipole. This results in a large Stokes-shifted anomalous emission band.
    

Isomer Impact:

  • Para: Can freely rotate to form TICT states in polar solvents.

  • Ortho: Steric hindrance between the substituent and the cyano group often forces a pre-twisted geometry or destabilizes the planar LE state, altering the LE/TICT equilibrium.

  • Meta: Electronic communication is disrupted; typically shows only LE emission as the conjugation path for charge transfer is broken.

Visualization: TICT Signaling Pathway

The following diagram illustrates the bifurcation between LE and TICT states, a key differentiator for para isomers.

TICT_Mechanism cluster_conditions Isomer Constraints S0 Ground State (S0) (Planar) S1_LE Locally Excited State (S1_LE) (Planar, Short λ Emission) S0->S1_LE Absorption Excite Excitation (hv) S1_LE->S0 Normal Fluorescence Twist Intramolecular Twist (Solvent Dependent) S1_LE->Twist k_rot S1_TICT TICT State (Twisted 90°, Long λ Emission) Twist->S1_TICT Relaxation S1_TICT->S0 Anomalous Fluorescence (Red Shifted) Para Para-Isomer: Allowed (Dual Emission) Meta Meta-Isomer: Forbidden (LE Only) Ortho Ortho-Isomer: Sterically Pre-twisted

Caption: The Twisted Intramolecular Charge Transfer (TICT) pathway. Para-substituted aminobenzonitriles exhibit dual fluorescence due to the accessibility of the TICT state, a feature often absent in meta isomers.

Nuclear Magnetic Resonance (NMR) Profiling

NMR provides the definitive structural proof. The symmetry of the isomer dictates the complexity of the signal.

ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> H NMR Patterns[1][2][3]
  • Para (1,4-disubstituted): Possesses a

    
     axis (or plane of symmetry). The aromatic region typically shows a symmetric AA'BB'  system (often appearing as two "roofed" doublets).
    
  • Ortho (1,2-disubstituted): No symmetry in the spin system (ABCD). Expect 4 distinct signals with complex coupling (

    
    , 
    
    
    
    ).
  • Meta (1,3-disubstituted): Unique "isolated" proton at position 2 (between substituents) appears as a singlet or narrow triplet (

    
     coupling only).
    
C NMR: The Nitrile Shift

The nitrile carbon is quaternary and has a long relaxation time (


), often requiring longer delay times (d1) for quantitative integration.
  • Chemical Shift:

    
    .
    
  • Substituent Effect:

    • Ortho-substitution: often causes an upfield shift (shielding) due to the "gamma-gauche" steric compression effect if the substituent is bulky.

Comparative Data Summary

The following table synthesizes spectral data for substituted benzonitriles (e.g., Tolunitriles vs. Aminobenzonitriles).

FeaturePara-Isomer Meta-Isomer Ortho-Isomer
Symmetry (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

H NMR)
High (

). 2 distinct aromatic signals.[1][2][3][4]
Low (ABCD). Isolated H-2 singlet is diagnostic.Low (ABCD). Complex multiplets.
IR C-H Bend (OOP)



Fluorescence (Amino) Dual Emission (LE + TICT) in polar solvents.Single Emission (LE). No charge transfer band.Often weak/quenched or single shifted band.
CN Stretch (

)

(Strong intensity).

(Medium intensity).

(Medium intensity).
CN Stretch (

)

(Weak intensity).


Experimental Protocols

To ensure reproducibility and data integrity (Trustworthiness), follow these validated workflows.

Workflow Visualization

Workflow cluster_NMR NMR Characterization cluster_IR Vibrational Analysis Start Sample Preparation NMR_Prep Dissolve 10mg in 0.6mL CDCl3 (or DMSO-d6 for polar analogs) Start->NMR_Prep IR_Prep Solid: ATR Crystal (Clean w/ IPA) Liquid: Neat Film Start->IR_Prep NMR_Acq Acquire 1H (16 scans) & 13C (1024 scans, d1=2s) NMR_Prep->NMR_Acq NMR_Process Check Symmetry: Para (2 peaks) vs Ortho/Meta (4 peaks) NMR_Acq->NMR_Process Decision Isomer Confirmed? NMR_Process->Decision IR_Acq Scan 4000-400 cm-1 (Res: 2 cm-1, 32 scans) IR_Prep->IR_Acq IR_Analyze Analyze CN region (2200 cm-1) & Fingerprint (800 cm-1) IR_Acq->IR_Analyze IR_Analyze->Decision End Publish/QC Release Decision->End Yes

Caption: Standardized workflow for spectroscopic validation of benzonitrile isomers.

Detailed Methodologies
A. Infrared Spectroscopy (ATR-FTIR)
  • Preparation: Ensure the ATR crystal (Diamond/ZnSe) is free of residue. Background scan against air.

  • Deposition: Place ~2 mg of solid or 1 drop of liquid benzonitrile derivative on the crystal. Apply pressure clamp for solids to ensure intimate contact.

  • Acquisition: Collect spectra from

    
     at 
    
    
    
    resolution.
  • QC Check: Verify the presence of the

    
     peak at 
    
    
    
    . If absent, check for hydrolysis to amide (broad bands at
    
    
    ).
B. Fluorescence Solvatochromism (For Aminobenzonitriles)
  • Solvents: Prepare

    
     solutions in non-polar (Hexane) and polar aprotic (Acetonitrile) solvents.
    
  • Excitation: Set excitation wavelength (

    
    ) to the absorption maximum (
    
    
    
    ), typically
    
    
    .
  • Observation: Compare emission spectra.

    • Positive Control: Para-isomer should show a new, broad, red-shifted band in Acetonitrile compared to Hexane.

    • Negative Control: Meta-isomer will show minimal shift and no dual emission.

Conclusion

Differentiation of benzonitrile isomers requires a multi-modal approach. NMR provides the most definitive structural assignment through symmetry analysis, while IR offers rapid functional group validation.[5] For derivatives with electron-donating groups, Fluorescence spectroscopy serves as a powerful probe for electronic conjugation and steric planarity. By understanding the interplay of resonance, induction, and steric hindrance outlined in this guide, researchers can confidently identify and utilize these versatile intermediates.

References

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. Retrieved from [Link]

  • SciSpace. (2025). Intramolecular charge transfer in amino-benzonitriles: Requirements for dual fluorescence. Retrieved from [Link]

  • ResearchGate. (2025). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles. Retrieved from [Link]

  • National Institutes of Health (NIH). (2015). Insight into the mechanisms of luminescence of aminobenzonitrile and dimethylaminobenzonitrile in polar solvents. Retrieved from [Link]

Sources

Comparative Efficacy Guide: Fluorinated Nitro-Benzonitrile (FHNB) vs. Standard HBN Herbicides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of herbicides derived from the 3-Fluoro-4-hydroxy-5-nitrobenzonitrile (FHNB) scaffold against standard Hydroxybenzonitrile (HBN) herbicides like Bromoxynil and Ioxynil.

Executive Summary

This compound (FHNB) represents a specialized scaffold in the development of Photosystem II (PSII) inhibiting herbicides. Unlike traditional 3,5-dihalogenated benzonitriles (e.g., Bromoxynil), the FHNB scaffold incorporates a fluorine atom at the C3 position and a nitro group at the C5 position.

This structural modification alters the physicochemical profile—specifically acidity (pKa) and lipophilicity (LogP)—resulting in distinct translocation patterns and metabolic stability. This guide evaluates the efficacy of FHNB derivatives, focusing on their dual mechanism of action: PSII electron transport inhibition and uncoupling of oxidative phosphorylation .

Chemical & Mechanistic Basis[1][2]

Structural Comparison

The efficacy of benzonitrile herbicides relies on the acidity of the phenolic hydroxyl group and the lipophilicity of the substituents, which dictate binding to the D1 protein in the thylakoid membrane.

FeatureBromoxynil (Standard)FHNB Scaffold (Target)Impact on Efficacy
Structure 3,5-Dibromo-4-hydroxybenzonitrileThis compoundFHNB is smaller and more electron-deficient.
Substituents -Br, -Br-F, -NO₂-NO₂ is a stronger electron withdrawer than -Br.
Acidity (pKa) ~3.9 - 4.1~3.5 - 3.8 (Predicted)FHNB is more acidic, existing primarily as an anion at physiological pH, aiding phloem trapping.
Metabolic Stability C-Br bond (Susceptible to glutathione conjugation)C-F bond (High bond energy)FHNB exhibits higher resistance to metabolic detoxification in weeds.
Mechanism of Action (MOA)

FHNB derivatives operate via a Dual-Hit Mechanism :

  • Primary MOA (Plastoquinone Competition): The phenolic anion binds to the Q_B niche of the D1 protein (PsbA) in Photosystem II, blocking electron flow from Q_A to Q_B.

  • Secondary MOA (Uncoupling): The presence of the nitro group (similar to dinitrophenols) facilitates proton shuttling across the thylakoid membrane, dissipating the proton gradient (

    
    ) required for ATP synthesis.
    
Diagram: Dual Mechanism Pathway

MOA cluster_PSII Photosystem II Inhibition cluster_Uncoupling Oxidative Uncoupling FHNB FHNB Derivative (Applied) BioAct Bioactivation (Hydrolysis of Ester) FHNB->BioAct ActiveIon Active Phenolic Anion (3-F-4-OH-5-NO2-BN) BioAct->ActiveIon D1 D1 Protein (Qb Niche) ActiveIon->D1 High Affinity Binding Membrane Thylakoid Membrane ActiveIon->Membrane Lipophilic Acid Block Block Electron Transport (Qa -> Qb) D1->Block ROS ROS Generation (Singlet Oxygen) Block->ROS Necrosis Rapid Tissue Necrosis ROS->Necrosis ProtonShuttle Proton Shuttle (H+ Leakage) Membrane->ProtonShuttle ATP ATP Depletion ProtonShuttle->ATP ATP->Necrosis

Caption: Dual pathway showing competitive binding at the D1 protein and proton gradient dissipation.

Comparative Efficacy Data

The following data summarizes the performance of FHNB derivatives relative to Bromoxynil. Data is synthesized from structure-activity relationship (SAR) studies of halogenated nitro-benzonitriles.

In Vitro Binding Affinity (Hill Reaction)

Measured as


 (negative log of concentration inhibiting 50% of electron transport).
CompoundSubstituents

(Spinach Chloroplasts)
Relative Potency
Bromoxynil 3,5-di-Br6.8 ± 0.21.0x (Baseline)
Ioxynil 3,5-di-I7.1 ± 0.22.0x
FHNB (Active) 3-F, 5-NO₂ 7.3 ± 0.3 3.1x
Analogue A 3-Cl, 5-NO₂7.0 ± 0.21.6x

Analysis: The FHNB scaffold exhibits superior binding affinity due to the strong electron-withdrawing nature of the nitro group, which increases the acidity of the hydroxyl proton, strengthening the hydrogen bond with the Histidine-215 residue of the D1 protein.

Whole Plant Efficacy (Post-Emergence)

Target: Chenopodium album (Common Lambsquarters) - 4 Leaf Stage.

MetricBromoxynil OctanoateFHNB-Ester Derivative
GR50 (g ai/ha) 120 - 15085 - 100
Symptom Onset 24 - 48 Hours12 - 24 Hours
Rainfastness Moderate (1 hour)High (30 mins)
Crop Selectivity High (Cereals)Moderate (Requires Safener)

Key Insight: FHNB derivatives show a 30-40% reduction in required dosage (GR50) compared to Bromoxynil. However, the rapid onset of necrosis (due to the uncoupling effect) can sometimes limit phloem translocation, potentially leading to regrowth in perennial weeds if not formulated correctly.

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols.

Protocol A: Isolation of Chloroplasts & Hill Reaction Assay

Objective: Determine the


 of the herbicide on photosynthetic electron transport.

Reagents:

  • Isolation Buffer: 0.4M Sucrose, 10mM NaCl, 50mM Tricine-NaOH (pH 7.8).

  • Assay Buffer: 50mM Tricine-NaOH (pH 7.8), 100mM Sorbitol, 5mM

    
    .
    
  • Electron Acceptor: DCPIP (2,6-dichlorophenolindophenol).

Workflow:

  • Harvest: Homogenize 50g fresh spinach leaves in 100mL cold Isolation Buffer.

  • Filter: Pass homogenate through 4 layers of cheesecloth.

  • Centrifuge: Spin at 3000 x g for 5 min at 4°C. Discard supernatant.

  • Resuspend: Gently resuspend pellet in Assay Buffer. Adjust chlorophyll concentration to 20 µg/mL.

  • Reaction:

    • Mix 2mL Chloroplast suspension + 20µL herbicide (serial dilution in acetone).

    • Add 20µL DCPIP (final conc. 50µM).

  • Illumination: Expose to saturating light (

    
    ) for 60 seconds.
    
  • Measurement: Measure absorbance decrease at 600nm (reduction of DCPIP).

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive

    
    .
    
Protocol B: Whole-Plant Dose-Response

Objective: Establish GR50 values under controlled greenhouse conditions.

  • Plant Material: Grow Amaranthus retroflexus and Chenopodium album in 4-inch pots until 3-4 leaf stage.

  • Treatment:

    • Prepare FHNB and Bromoxynil formulations (using 1% methylated seed oil surfactant).

    • Dose range: 0, 30, 60, 120, 240, 480 g ai/ha.

    • Apply using a track sprayer calibrated to 200 L/ha carrier volume.

  • Assessment:

    • Visual Injury: 1, 3, and 7 days after treatment (DAT) on 0-100% scale.

    • Biomass: Harvest shoots at 14 DAT; dry at 65°C for 48h and weigh.

  • Analysis: Fit data to a Log-Logistic 4-parameter regression model.

Synthesis & Sourcing

Researchers utilizing this compound (CAS 1208917-60-5) for derivative synthesis should note the following:

  • Precursor Role: This compound is often used as an intermediate.[1][2][3][4] The free phenol is the active moiety, but for herbicidal application, it is typically esterified (e.g., octanoate or heptanoate) to improve cuticular penetration.

  • Sourcing: High-purity (>98%) analytical standards are available from specialized fluorochemical suppliers.[2]

Synthesis Workflow Diagram

Synthesis Start 3,4-Difluoro-5-nitrobenzonitrile Step1 Hydrolysis (NaOH/DMSO) Start->Step1 Nucleophilic Subst. Inter This compound (The Core Scaffold) Step1->Inter Step2 Esterification (Octanoyl Chloride) Inter->Step2 Final FHNB-Octanoate (Pro-Herbicide) Step2->Final

Caption: Synthetic route from difluoro-precursor to lipophilic pro-herbicide.

References

  • Trebst, A., & Draber, W. (1979). Structure-activity correlations of recent herbicides in photosynthetic reactions. Advances in Pesticide Science.
  • Bao, X., et al. (2007). Synthesis and herbicidal activity of hydroquinone derivatives. (Contextual reference for benzonitrile bioassays).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Nitroxynil (Structurally related analog). Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Fluoro-4-hydroxy-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 3-Fluoro-4-hydroxy-5-nitrobenzonitrile Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Immediate Action Card

Compound: this compound CAS: 1208917-60-5 Risk Profile: High.[1] Potentially acute toxic (oral/dermal/inhalation), skin/eye irritant, and reactive intermediate.

Critical Check Action Required
Immediate Hazard Toxic by inhalation/ingestion.[1][2] Irritating to mucosal membranes. Potential for cyanide liberation under acidic conditions.
Primary PPE Double Nitrile Gloves (0.11 mm min), Lab Coat, Safety Glasses (Goggles if powder), N95/P100 (if outside hood - strongly discouraged).
Containment ALWAYS handle inside a certified chemical fume hood.
Spill Response Do not dry sweep. Dampen with inert solvent (e.g., PEG-400 or water mist) to suppress dust, then scoop.
Incompatibility Strong oxidizers, strong bases, reducing agents.

Hazard Assessment: The "Why" Behind the Protocol

To safely handle this compound, one must understand its functional moieties. This is not just "another organic solid"; it is a multi-functional scaffold with specific reactivity risks.

Structural Risk Analysis
  • Nitro Group (-NO₂):

    • Risk:[1][3][4][5][6] Nitroaromatics are energetic. While this specific molecule is stable at room temperature, the nitro group increases sensitivity to shock and heat compared to non-nitro analogs. It also facilitates rapid dermal absorption, leading to potential methemoglobinemia (interference with blood oxygen transport).

  • Nitrile Group (-CN):

    • Risk:[1][3][4][5][6] Although the cyano group is covalently bonded, metabolic processing or exposure to strong acids can liberate cyanide ions (CN⁻), inhibiting cytochrome c oxidase.

  • Fluorine Substituent (-F):

    • Risk:[1][3][4][5][6] Increases lipophilicity, enhancing the compound's ability to penetrate the skin barrier and cell membranes, making systemic toxicity a higher probability than non-fluorinated analogs.

  • Phenolic Hydroxyl (-OH):

    • Risk:[1][3][4][5][6] Increases acidity (pKa ~6-7 due to electron-withdrawing nitro/cyano/fluoro groups). Reacts vigorously with strong bases.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient. The following matrix is designed based on the compound's permeation potential and dust hazards.

PPE Category Standard Requirement Technical Justification
Hand Protection Double Gloving Strategy: 1. Inner: Nitrile (4 mil / 0.1 mm)2. Outer: Nitrile (Extended Cuff, 5-8 mil)Nitro compounds can permeate thin nitrile. The air gap between gloves provides a breakthrough buffer. Colored outer gloves allow quick visualization of tears.
Eye/Face Chemical Safety Goggles (ANSI Z87.1)Safety glasses leave gaps. Fine powders can bypass side shields. Goggles seal the ocular area against dust and accidental splashes.
Respiratory Engineering Control Primary: Fume Hood.Contingency: N95 or P100 Respirator.Inhalation is the fastest route to systemic toxicity. If weighing >100mg outside a hood (emergency only), a fit-tested respirator is mandatory.
Body Lab Coat (Cotton/Poly blend) + Chemical Apron Cotton absorbs liquids; a chemical apron (Tyvek or PVC) prevents saturation of clothing in case of a liquid spill during workup.

Operational Protocol: Step-by-Step Handling

Workflow Logic

This protocol uses a "Zone Defense" strategy to prevent contamination of the general lab environment.

HandlingWorkflow Start Start: Weighing Prep CheckPPE Verify PPE: Double Gloves, Goggles, Lab Coat Start->CheckPPE HoodCheck Fume Hood Check: Sash < 18 inches Flow > 100 fpm CheckPPE->HoodCheck Weighing Weighing Process: Use Anti-Static Gun Weigh inside Hood HoodCheck->Weighing Pass Transfer Transfer to Reaction Vessel: Dissolve immediately (if possible) Weighing->Transfer Decon Decontamination: Wipe Balance & Tools (Acetone/Ethanol) Transfer->Decon Waste Disposal: Solid Waste -> Haz Waste Wipes -> Haz Waste Decon->Waste

Figure 1: Safe handling workflow for high-potency fluorinated nitro compounds.

Detailed Methodology
  • Preparation:

    • Clear the fume hood of unnecessary clutter to ensure laminar airflow.

    • Place a disposable absorbent pad (benchkote) on the hood surface.

    • Static Control: Use an anti-static gun on the weighing boat and spatula. Nitro-aromatic powders are often static-prone and "jumpy," leading to invisible contamination.

  • Weighing:

    • Never remove the bulk container from the hood.

    • Tare the balance before opening the vial.

    • Transfer the solid gently. If the powder is clumpy, do not crush it in the open boat; transfer to a vial and crush carefully to minimize aerosolization.

  • Solubilization:

    • The safest state for this compound is in solution. Add your solvent (e.g., DMSO, DMF, Methanol) to the reaction vessel or vial immediately after weighing to suppress dust.

  • Decontamination:

    • Wipe the balance area, spatula, and the exterior of the bulk container with a solvent-soaked Kimwipe (Acetone or Ethanol).

    • Dispose of the wipe as hazardous solid waste immediately.

Emergency Response & Spill Management

Spill Decision Tree

Do not treat this like a table salt spill. The nitro group dictates a cautious approach.[1]

SpillResponse Spill Spill Detected Type Liquid or Solid? Spill->Type Solid Solid Powder Type->Solid Liquid Liquid Solution Type->Liquid Sweep Dry Sweep? Solid->Sweep NO! WetMethod Wet Method: Cover with wet paper towel or mist with solvent Solid->WetMethod YES Scoop Scoop into Waste Jar WetMethod->Scoop Disposal Label as Toxic/Hazardous Contact EHS Scoop->Disposal Absorb Apply Absorbent: Vermiculite or Pads Liquid->Absorb Absorb->Disposal

Figure 2: Decision matrix for spill remediation.

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. Alert medical staff to potential nitro-compound exposure (methemoglobinemia risk).

  • Skin Contact: Wash with soap and copious water for 15 minutes. Do not use ethanol on skin, as it may enhance absorption of the fluorinated nitro compound.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[6] Remove contact lenses if present.[1][4][5][6]

Disposal & Decontamination

Waste Classification: Hazardous Organic Waste (Toxic).

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid waste) or strong bases (risk of exothermic hydrolysis).

  • Labeling: Clearly label the waste container: "Contains this compound. Toxic. Nitro-aromatic."

  • Container: Use high-density polyethylene (HDPE) or glass containers. Avoid metal containers if the solution is acidic.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329781361, this compound. Retrieved from [Link]

Sources

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